molecular formula C10H11NO2 B1351575 2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 90921-75-8

2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B1351575
CAS No.: 90921-75-8
M. Wt: 177.2 g/mol
InChI Key: YQXGFJCQBYVUCA-UHFFFAOYSA-N
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Description

2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-2-8-10(12)11-7-5-3-4-6-9(7)13-8/h3-6,8H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXGFJCQBYVUCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390069
Record name 2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90921-75-8
Record name 2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1H NMR spectrum of 2-Ethyl-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Ethyl-2H-benzo[b][1][2]oxazin-3(4H)-one

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Ethyl-2H-benzo[b][1][2]oxazin-3(4H)-one. Benzoxazinone derivatives are a significant class of heterocyclic compounds, recognized for their diverse biological activities and applications in medicinal chemistry.[1][3] Accurate structural elucidation is paramount in drug discovery and development, and ¹H NMR spectroscopy stands as the most powerful and widely used technique for determining the molecular architecture of organic compounds in solution.[4] This document, intended for researchers, chemists, and drug development professionals, offers a detailed prediction and interpretation of the spectrum, grounded in fundamental principles of chemical shifts, spin-spin coupling, and molecular symmetry. We will dissect the causality behind the expected spectral patterns, present the data in a structured format, and provide a robust, field-proven protocol for data acquisition.

Molecular Structure and Proton Environments

The structure of 2-Ethyl-2H-benzo[b][1][2]oxazin-3(4H)-one contains several distinct electronic environments, which gives rise to a unique and interpretable ¹H NMR spectrum. The molecule possesses a chiral center at the C2 position, an important feature that introduces magnetic non-equivalence for the adjacent methylene protons of the ethyl group.

There are six chemically distinct sets of protons in the molecule, labeled Ha through Hf for clarity in the following analysis.

Caption: Molecular structure of 2-Ethyl-2H-benzo[b][1][2]oxazin-3(4H)-one with distinct proton groups labeled.

The key structural features influencing the spectrum are:

  • Aromatic Ring: A substituted benzene ring gives rise to signals in the characteristic aromatic region.

  • Amide NH: The proton on the nitrogen is part of an amide-like system, placing it in a unique electronic environment.

  • Chiral Center (C2): The C2 carbon is bonded to four different groups (ring O, ring N-C=O system, an ethyl group, and a hydrogen), making it a stereocenter.

  • Diastereotopic Protons: As a direct consequence of the C2 chirality, the two protons of the ethyl group's methylene (-CH₂-) unit are diastereotopic. They are magnetically non-equivalent and are expected to have different chemical shifts and coupling constants.

Detailed Spectral Analysis and Prediction

The interpretation of a ¹H NMR spectrum involves analyzing four key features: chemical shift (δ), signal integration, multiplicity (splitting pattern), and coupling constants (J).[5]

Aromatic Protons (Ha)
  • Chemical Shift (δ): Expected in the range of 6.9 – 7.9 ppm . Protons attached to an aromatic ring are significantly deshielded due to the ring current effect, which generates a local magnetic field that reinforces the external applied field at the location of the protons.[6] The specific shifts within this region will vary depending on the electronic influence of the fused heterocyclic moiety. The ortho- and para-positions relative to the oxygen and nitrogen atoms will experience different degrees of shielding, leading to distinct signals.[7]

  • Integration: The combined area under these signals will correspond to 4H .

  • Multiplicity: A series of complex multiplets . The four aromatic protons will couple with each other. Typically, ortho coupling (³J) is the largest (7–10 Hz), followed by meta coupling (⁴J, 2–3 Hz), and finally para coupling (⁵J, 0–1 Hz).[8] This complex interplay of couplings will likely result in overlapping signals that appear as doublets of doublets or triplets of doublets.

Amide Proton (Hb)
  • Chemical Shift (δ): Expected to be a downfield signal in the range of 8.0 – 10.5 ppm . This significant deshielding is due to the electron-withdrawing nature of the adjacent carbonyl group (C=O). The chemical shift of N-H protons is often sensitive to solvent, sample concentration, and temperature due to variations in hydrogen bonding.[9]

  • Integration: This signal will integrate to 1H .

  • Multiplicity: A broad singlet . The signal is often broad due to quadrupole broadening from the adjacent ¹⁴N nucleus and/or rapid chemical exchange with trace amounts of acid or water in the solvent.

Methine Proton (C2-H, Hc)
  • Chemical Shift (δ): Predicted in the range of 4.6 – 5.1 ppm . This proton is attached to a carbon (C2) that is alpha to both the ring oxygen atom and the amide system. The electronegativity of the adjacent oxygen atom causes strong deshielding.

  • Integration: The signal will integrate to 1H .

  • Multiplicity: A triplet (or a doublet of doublets that appears as a triplet). This proton is coupled to the two adjacent diastereotopic protons of the methylene group (Hd). If the coupling constants to both methylene protons are similar, the signal will appear as a triplet with a typical coupling constant (³J) of approximately 7 Hz.

Ethyl Methylene Protons (-CH₂-, Hd)
  • Chemical Shift (δ): Predicted in the range of 1.8 – 2.3 ppm . As previously noted, these two protons are diastereotopic due to the adjacent C2 chiral center. This means they are chemically and magnetically non-equivalent and may appear at slightly different chemical shifts.

  • Integration: The total area of these signals will correspond to 2H .

  • Multiplicity: A complex multiplet . Each of the two non-equivalent methylene protons is split by the methine proton (Hc) and the three methyl protons (He). This will likely result in a complex pattern, potentially two overlapping multiplets that could be described as a doublet of quartets or a more intricate higher-order pattern.

Ethyl Methyl Protons (-CH₃, He)
  • Chemical Shift (δ): Expected in the typical upfield alkyl region, around 0.9 – 1.3 ppm .[10]

  • Integration: This signal will integrate to 3H .

  • Multiplicity: A triplet . The three equivalent methyl protons are coupled to the two adjacent methylene protons (Hd). According to the n+1 rule, this results in a triplet (2+1=3) with a typical coupling constant (³J) of approximately 7 Hz.

Summary of Predicted ¹H NMR Data

The predicted spectral data is summarized in the table below for quick reference.

Proton LabelAssignmentPredicted δ (ppm)IntegrationPredicted MultiplicityApprox. J (Hz)
Ha Aromatic6.9 – 7.94HComplex MultipletsJortho = 7-10Jmeta = 2-3
Hb Amide (N-H)8.0 – 10.51HBroad SingletN/A
Hc Methine (C2-H)4.6 – 5.11HTriplet³J ≈ 7
Hd Ethyl (-CH₂-)1.8 – 2.32HComplex Multiplet-
He Ethyl (-CH₃)0.9 – 1.33HTriplet³J ≈ 7

Standard Operating Procedure for ¹H NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is essential. The following procedure is a self-validating system for the structural confirmation of 2-Ethyl-2H-benzo[b][1][2]oxazin-3(4H)-one.

Experimental Workflow

Sources

An In-depth Technical Guide on the Physicochemical Properties of 2-Ethyl-2H-benzo[b]oxazin-3(4H)-one

An In-depth Technical Guide on the Physicochemical Properties of 2-Ethyl-2H-benzo[b][1][2]oxazin-3(4H)-one

Disclaimer: The following guide has been compiled to provide a comprehensive overview of the anticipated physical and chemical properties of 2-Ethyl-2H-benzo[b][1][2]oxazin-3(4H)-one. As this specific compound is not extensively documented in publicly available literature, the data presented herein is largely extrapolated from the known characteristics of the parent 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold and its closely related derivatives, such as the 2-methyl analog.[3] All predicted properties and proposed experimental protocols require empirical validation.

Introduction: The Benzoxazinone Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The benzoxazinone core is a significant heterocyclic scaffold in the realm of drug discovery and development.[1][4] These fused bicyclic systems are present in a variety of natural products and have been identified as key pharmacophores in numerous physiologically active molecules.[1][4][5] The inherent structural features of benzoxazinones confer a broad spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties.[1][4][6][7] The versatility of the benzoxazinone skeleton allows for facile chemical modifications, making it an attractive starting point for the synthesis of diverse compound libraries for screening and lead optimization.[4][8] This guide focuses on the 2-ethyl substituted derivative, 2-Ethyl-2H-benzo[b][1][2]oxazin-3(4H)-one, providing a predictive analysis of its core properties and a roadmap for its synthesis and characterization.

Predicted Physicochemical Properties

The introduction of an ethyl group at the 2-position of the benzoxazinone ring is expected to influence its physical properties, primarily through an increase in molecular weight and potential changes in crystal lattice packing and solvation characteristics. The following table provides a summary of the predicted and known properties of the target compound and its close relatives.

Property2-Ethyl-2H-benzo[b][oxazin-3(4H)-one (Predicted)2-Methyl-2H-benzo[b][oxazin-3(4H)-one[3]2H-benzo[b][1][2]oxazin-3(4H)-one[9]
Molecular Formula C10H11NO2C9H9NO2C8H7NO2
Molecular Weight 177.20 g/mol 163.17 g/mol 149.15 g/mol
Appearance Predicted to be a white to off-white solidSolidNot specified
Melting Point Expected to be in the range of 130-150 °CNot specifiedNot specified
Boiling Point > 300 °C (with potential decomposition)Not specifiedNot specified
Solubility Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol) and sparingly soluble in water.Not specifiedNot specified
LogP (Predicted) ~1.5 - 2.0Not specifiedNot specified

Proposed Synthesis Pathway

The synthesis of 2-Ethyl-2H-benzo[b][1][2]oxazin-3(4H)-one can be approached through several established methods for constructing the benzoxazinone ring system.[1][5][10] A common and reliable strategy involves the reaction of a 2-aminophenol with an α-halo ester. The following protocol outlines a plausible synthetic route.

Experimental Protocol: Synthesis of 2-Ethyl-2H-benzo[b][1][2]oxazin-3(4H)-one

Materials:

  • 2-Aminophenol

  • Ethyl 2-bromobutanoate

  • Sodium bicarbonate (NaHCO3)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminophenol (1 equivalent) in DMF.

  • Base Addition: Add sodium bicarbonate (2-3 equivalents) to the solution.

  • Alkylation: To the stirring suspension, add ethyl 2-bromobutanoate (1.1 equivalents) dropwise at room temperature.

  • Cyclization: Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2-Ethyl-2H-benzo[b][1][2]oxazin-3(4H)-one.

Synthesis_WorkflowStart2-Aminophenol +Ethyl 2-bromobutanoateReactionDissolve in DMFAdd NaHCO3Heat to 80-100°CStart->ReactionAlkylation & CyclizationWorkupQuench with WaterExtract with Ethyl AcetateReaction->WorkupPurificationColumn ChromatographyWorkup->PurificationProduct2-Ethyl-2H-benzo[b][oxazin-3(4H)-onePurification->Product

Caption: Proposed workflow for the synthesis of 2-Ethyl-2H-benzo[b][1][2]oxazin-3(4H)-one.

Chemical Reactivity and Stability

The benzoxazinone ring system is generally stable under neutral conditions. The lactam and ether linkages within the ring are susceptible to hydrolysis under strongly acidic or basic conditions.[11] The carbonyl group can undergo nucleophilic attack, and the aromatic ring can participate in electrophilic substitution reactions, although the electron-withdrawing nature of the oxazinone ring can influence the regioselectivity. The N-H proton of the lactam is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or other modifications at this position.

Structural and Spectroscopic Characterization

To confirm the identity and purity of the synthesized 2-Ethyl-2H-benzo[b][1][2]oxazin-3(4H)-one, a combination of spectroscopic techniques is essential.[12][13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons), a multiplet for the methine proton at the 2-position, signals for the four aromatic protons, and a broad singlet for the N-H proton.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the two carbons of the ethyl group, the methine carbon at the 2-position, the carbonyl carbon of the lactam, and the carbons of the benzene ring.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹), the C=O stretching of the lactam (around 1680-1700 cm⁻¹), and C-O-C stretching of the ether linkage.[15]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will be crucial to confirm the molecular formula by providing an accurate mass measurement of the molecular ion. The fragmentation pattern can also provide structural information.

Characterization_WorkflowSynthesized_ProductPurified ProductNMRNMR Spectroscopy(¹H, ¹³C)Synthesized_Product->NMRStructural ElucidationIRIR SpectroscopySynthesized_Product->IRFunctional Group IDMSMass Spectrometry(HRMS)Synthesized_Product->MSMolecular Formula ConfirmationStructure_ConfirmedStructure & Purity ConfirmedNMR->Structure_ConfirmedIR->Structure_ConfirmedMS->Structure_Confirmed

Caption: Workflow for the analytical characterization of the synthesized compound.

Potential Applications in Drug Development

Given the wide range of biological activities associated with the benzoxazinone scaffold, 2-Ethyl-2H-benzo[b][1][2]oxazin-3(4H)-one represents a promising candidate for biological screening.[1][4] The introduction of the ethyl group may modulate the lipophilicity and steric profile of the molecule, potentially leading to enhanced potency or selectivity for various biological targets. Areas of potential therapeutic interest include:

  • Oncology: Many benzoxazinone derivatives have demonstrated potent anticancer activity.[6][16]

  • Infectious Diseases: The scaffold has been associated with antibacterial and antifungal properties.[1]

  • Neuroscience: Certain benzoxazinones have been investigated for their effects on the central nervous system, including as antipsychotics.[7]

  • Inflammation: Anti-inflammatory properties have also been reported for this class of compounds.[6]

Conclusion

While specific experimental data for 2-Ethyl-2H-benzo[b][1][2]oxazin-3(4H)-one is currently lacking in the scientific literature, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and potential applications. By leveraging the extensive knowledge available for the broader class of benzoxazinones, researchers can confidently approach the investigation of this novel derivative. The protocols and predictive data presented herein serve as a valuable starting point for further empirical studies that will undoubtedly contribute to the expanding field of medicinal chemistry.

References

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][2]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. (2022, March 25). MDPI. Retrieved January 23, 2026, from [Link]

  • (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (2021, April 8). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. (2013). De Gruyter. Retrieved January 23, 2026, from [Link]

  • Benzoxazines. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • The 2H-1,4-Benzoxazin-3(4H)-one derivatives downregulated the mRNA... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • some benzoxazinones of physiological importance: a synthetic perspective. (2021, November 15). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis, Antimicrobial, Antioxidant and Docking Study of Novel 2H-1,4- Benzoxazin-3(4H)-One Derivatives. (2024, March 30). ResearchGate. Retrieved January 23, 2026, from [Link]

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. (n.d.). WUR eDepot. Retrieved January 23, 2026, from [Link]

  • Benzoxazinone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Antipsychotic. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • (PDF) FACILE SYNTHESIS OF 4-(2-OXO-2-(4-PHENYL-PIPERAZIN-1-YL) ETHYL) 2HBENZO-4-OXAZIN-3-(4H) ONES. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • 2H-1,4-benzoxazin-3(4H)-one. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • 2H-1,2-Benzoxazin-3(4H)-one. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]/19937448)

An In-depth Technical Guide to the Platelet Aggregation Inhibitory Properties of 2-Ethyl-2H-benzo[b]oxazin-3(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platelet aggregation is a critical physiological process for hemostasis, but its dysregulation can lead to thrombotic diseases such as myocardial infarction and stroke. The development of novel antiplatelet agents remains a significant focus in medicinal chemistry. This technical guide provides a comprehensive overview of a promising class of compounds: 2-Ethyl-2H-benzo[b]oxazin-3(4H)-one derivatives, which have demonstrated notable efficacy in the inhibition of platelet aggregation. We will delve into their synthesis, explore the intricate mechanisms of their antiplatelet action, analyze their structure-activity relationships, and provide detailed experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new antithrombotic therapies.

Introduction: The Critical Role of Platelet Aggregation in Thrombosis and the Promise of Benzoxazinone Derivatives

Platelets are small, anucleated blood cells that play a pivotal role in maintaining the integrity of the vascular system. Upon vessel injury, platelets adhere to the exposed subendothelial matrix, become activated, and aggregate to form a hemostatic plug, thus preventing excessive blood loss. This process, however, can become pathological, leading to the formation of occlusive thrombi within blood vessels, a primary cause of cardiovascular and cerebrovascular events.

The signaling cascades that govern platelet activation are complex and involve a multitude of receptors and intracellular pathways.[1] Key agonists, such as adenosine diphosphate (ADP), collagen, and thrombin, initiate these cascades, leading to a conformational change in the platelet surface receptor GPIIb/IIIa.[2] This change enables the binding of fibrinogen, which acts as a bridge between adjacent platelets, culminating in aggregation.[2]

Given the central role of platelet aggregation in thrombosis, the development of inhibitors targeting these pathways is a cornerstone of cardiovascular medicine. While existing antiplatelet drugs like aspirin and clopidogrel are effective, they are not without limitations, including bleeding risks and inter-individual variability in response. This necessitates the search for novel chemical entities with improved efficacy and safety profiles.

The 2H-benzo[b][3]oxazin-3(4H)-one scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[4] Recent studies have highlighted the potential of this chemical class as potent inhibitors of platelet aggregation, making them an exciting area of investigation for the development of next-generation antithrombotic agents.[5][6]

Synthesis of 2-Ethyl-2H-benzo[b]oxazin-3(4H)-one Derivatives: A Methodological Overview

The synthesis of 2H-benzo[b][3]oxazin-3(4H)-one derivatives can be achieved through various synthetic routes. A common and efficient method involves a multi-step process that includes condensation, reduction, O-alkylation, and a key Smiles rearrangement.[5][6] The general synthetic pathway often utilizes readily available starting materials such as 3-bromo-4-hydroxy benzaldehyde, various anilines, and chloroacetyl chloride.[5] The Smiles rearrangement has been noted as a particularly efficient method for the preparation of the core benzoxazine structure.[6]

A generalized synthetic scheme is presented below:

G cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction cluster_2 Step 3: O-Alkylation cluster_3 Step 4: Smiles Rearrangement A 3-Bromo-4-hydroxy benzaldehyde C Schiff Base Intermediate A->C Reaction B Aniline Derivatives B->C Reaction D Reduced Intermediate C->D NaBH4 F O-Alkylated Intermediate D->F Reaction E Chloroacetyl Chloride E->F Reaction G 2-Ethyl-2H-benzo[b]oxazin-3(4H)-one Derivatives F->G Intramolecular Cyclization

Caption: Generalized synthetic workflow for 2-Ethyl-2H-benzo[b]oxazin-3(4H)-one derivatives.

Unraveling the Mechanism of Platelet Aggregation Inhibition

The inhibitory effects of 2-Ethyl-2H-benzo[b]oxazin-3(4H)-one derivatives on platelet aggregation are likely multifactorial, targeting key nodes within the platelet activation signaling cascade.

The Platelet Aggregation Signaling Cascade

Platelet activation is initiated by the binding of agonists to their respective G-protein coupled receptors (GPCRs) on the platelet surface.[1] This triggers a series of intracellular events, including the activation of phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG).[2] IP3 mobilizes calcium from intracellular stores, while DAG activates protein kinase C (PKC).[7] This elevation in intracellular calcium and PKC activation, in turn, stimulates the synthesis and release of a potent secondary agonist, thromboxane A2 (TXA2).[8][9] Both the primary agonists and TXA2 contribute to the 'inside-out' signaling that activates the GPIIb/IIIa receptor, the final common pathway for platelet aggregation.[2][10]

G cluster_0 Platelet Activation cluster_1 Potential Inhibition Points Agonists Agonists (ADP, Collagen, Thrombin) GPCRs GPCRs Agonists->GPCRs PLC Phospholipase C (PLC) GPCRs->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC TXA2 Thromboxane A2 (TXA2) Synthesis Ca2->TXA2 GPIIbIIIa_inactive Inactive GPIIb/IIIa Ca2->GPIIbIIIa_inactive PKC->TXA2 PKC->GPIIbIIIa_inactive TXA2->GPIIbIIIa_inactive GPIIbIIIa_active Active GPIIb/IIIa GPIIbIIIa_inactive->GPIIbIIIa_active Inside-Out Signaling Fibrinogen Fibrinogen Binding GPIIbIIIa_active->Fibrinogen Aggregation Platelet Aggregation Fibrinogen->Aggregation Inhibition_ADP ADP Receptor Antagonism Inhibition_ADP->GPCRs Inhibition_GPIIbIIIa GPIIb/IIIa Antagonism Inhibition_GPIIbIIIa->GPIIbIIIa_active Inhibition_COX COX Inhibition Inhibition_COX->TXA2 Inhibition_TXAS TXA2 Synthase Inhibition Inhibition_TXAS->TXA2

Caption: Simplified platelet aggregation signaling pathway and potential targets for inhibition.

Postulated Mechanisms of Action for Benzoxazinone Derivatives
  • Inhibition of ADP-Induced Aggregation: Studies have shown that certain 2H-benzo[b][3]oxazin-3(4H)-one derivatives effectively inhibit platelet aggregation induced by ADP.[5] This suggests a potential interaction with the P2Y12 receptor, a key ADP receptor on the platelet surface.

  • GPIIb/IIIa Receptor Antagonism: Molecular docking studies have indicated that these compounds may bind to the GPIIb/IIIa receptor.[6] By acting as antagonists, they could prevent the binding of fibrinogen, thereby directly inhibiting the final step of platelet aggregation.

  • Modulation of the Arachidonic Acid Pathway: The arachidonic acid cascade, which leads to the production of TXA2, is a critical pathway in platelet activation. This pathway involves two key enzymes: cyclooxygenase (COX) and thromboxane A2 synthase (TXAS). Given that aspirin, a COX inhibitor, is a standard antiplatelet agent, it is plausible that benzoxazinone derivatives could exert their effects through the inhibition of one or both of these enzymes.

Structure-Activity Relationship (SAR) Insights

Preliminary SAR studies have provided valuable insights into the structural features required for the antiplatelet activity of 2H-benzo[b][3]oxazin-3(4H)-one derivatives. The nature and position of substituents on the benzoxazinone core and any appended aromatic rings significantly influence their inhibitory potency.

CompoundR GroupIC50 (µM) on ADP-induced AggregationReference
7a 4-chlorophenyl10.14[5]
9u 4-(4-methylpiperazin-1-yl)phenyl9.20[6]
Aspirin (Positive Control)6.07 - 7.07[5][6]
Ticlopidine (Positive Control)3.18[5]

These findings suggest that the presence of a substituted phenyl ring at certain positions is crucial for activity. Further optimization of these substituents could lead to the development of even more potent inhibitors.

Essential Experimental Protocols for Evaluation

A robust evaluation of the antiplatelet potential of 2-Ethyl-2H-benzo[b]oxazin-3(4H)-one derivatives requires a series of well-defined in vitro assays.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet function in vitro.[11] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[12]

Protocol:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

    • Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Transfer the supernatant (PRP) to a fresh tube.

    • Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.

    • Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.

  • Aggregation Measurement:

    • Pre-warm the PRP to 37°C for 5 minutes in an aggregometer cuvette with a magnetic stir bar.

    • Add the test compound (2-Ethyl-2H-benzo[b]oxazin-3(4H)-one derivative) or vehicle control and incubate for a specified time.

    • Add a platelet agonist (e.g., ADP, collagen, arachidonic acid) to induce aggregation.[13][14]

    • Record the change in light transmission for 5-10 minutes.

    • Set 0% aggregation with PRP and 100% aggregation with PPP.

  • Data Analysis:

    • Calculate the percentage of inhibition by comparing the maximal aggregation in the presence of the test compound to that of the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of platelet aggregation).

G Blood Whole Blood (Sodium Citrate) Centrifuge1 Centrifuge (200 x g, 15 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifuge (2000 x g, 20 min) Centrifuge1->Centrifuge2 Adjust Adjust Platelet Count with PPP PRP->Adjust PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Adjust Aggregometer Aggregometer Cuvette (37°C) Adjust->Aggregometer Incubate Incubate with Test Compound Aggregometer->Incubate Add_Agonist Add Agonist Incubate->Add_Agonist Measure Measure Light Transmission Add_Agonist->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze

Caption: Workflow for the In Vitro Platelet Aggregation Assay.

Cyclooxygenase (COX) Inhibition Assay

This assay determines whether the test compounds inhibit the activity of COX enzymes, which are responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2).[15][16]

Protocol (Fluorometric Method):

  • Reagent Preparation:

    • Prepare a reaction buffer containing Tris-HCl.

    • Prepare solutions of the test compound, a positive control (e.g., indomethacin), and a vehicle control.

    • Prepare a solution of arachidonic acid (substrate) and a fluorometric probe.[17]

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, purified COX-1 or COX-2 enzyme, and the fluorometric probe.[18]

    • Add the test compound, positive control, or vehicle control to the respective wells.

    • Pre-incubate the plate at 37°C for 10 minutes.[19]

    • Initiate the reaction by adding arachidonic acid.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of COX inhibition for the test compound relative to the vehicle control.

    • Calculate the IC50 value.

G Setup 96-Well Plate Setup: Buffer, COX Enzyme, Probe Add_Compounds Add Test Compound, Positive Control, Vehicle Setup->Add_Compounds Pre_Incubate Pre-incubate (37°C, 10 min) Add_Compounds->Pre_Incubate Initiate Initiate Reaction with Arachidonic Acid Pre_Incubate->Initiate Measure Measure Fluorescence Over Time Initiate->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze

Caption: Workflow for the Cyclooxygenase (COX) Inhibition Assay.

Thromboxane A2 Synthase (TXAS) Inhibition Assay

This assay evaluates the ability of the test compounds to inhibit TXAS, the enzyme that converts PGH2 to TXA2.[20]

Protocol (Fluorescence Polarization-Based):

  • Reagent Preparation:

    • Prepare an assay buffer.

    • Prepare solutions of the test compound, a positive control (e.g., ozagrel), and a vehicle control.

    • Prepare a solution of purified human TXAS and a fluorescently labeled TXAS-specific probe.[21]

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, TXAS enzyme, and the fluorescent probe.

    • Add the test compound, positive control, or vehicle control to the respective wells.

    • Incubate the plate at room temperature for a specified time to allow for binding.

    • Measure the fluorescence polarization using a plate reader at the appropriate excitation and emission wavelengths.[21]

  • Data Analysis:

    • Inhibition of TXAS will lead to the displacement of the fluorescent probe, resulting in a decrease in fluorescence polarization.[21]

    • Calculate the percentage of inhibition for the test compound.

    • Determine the IC50 value.

G Setup 96-Well Plate Setup: Buffer, TXAS Enzyme, Fluorescent Probe Add_Compounds Add Test Compound, Positive Control, Vehicle Setup->Add_Compounds Incubate Incubate at Room Temp Add_Compounds->Incubate Measure Measure Fluorescence Polarization Incubate->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze

Caption: Workflow for the Thromboxane A2 Synthase (TXAS) Inhibition Assay.

Future Directions and Concluding Remarks

The 2-Ethyl-2H-benzo[b]oxazin-3(4H)-one scaffold represents a promising starting point for the development of novel antiplatelet agents. The preliminary data on their inhibitory activity against ADP-induced platelet aggregation are encouraging, and the potential for a multi-targeted mechanism of action warrants further investigation.

Future research efforts should focus on:

  • Comprehensive SAR studies: A broader range of derivatives should be synthesized and evaluated to establish a more detailed understanding of the structure-activity relationships.

  • Elucidation of the precise mechanism of action: Further studies are needed to confirm the molecular targets of these compounds, including their effects on specific platelet receptors and enzymes in the arachidonic acid pathway.

  • In vivo efficacy and safety evaluation: Promising lead compounds should be advanced to animal models of thrombosis to assess their antithrombotic efficacy and bleeding risk.

  • Pharmacokinetic and toxicological profiling: A thorough evaluation of the absorption, distribution, metabolism, excretion, and toxicity of these compounds is essential for their further development as clinical candidates.

References

  • European Journal of Medicinal Chemistry - ElectronicsAndBooks. (n.d.). Synthesis of novel 2H-benzo[b][3]oxazin-3(4H)-one derivatives as potential anticancer agents. Retrieved from

  • Synthesis of 2H-benzo[b][3]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • The synthesis of 4,7-disubstituted-2H-benzo[b][3]-oxazin-3(4H)-ones using Smiles rearrangement and their in vitro evaluation as platelet aggregation inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Platelet Signaling. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • New Concepts and Mechanisms of Platelet Activation Signaling. (2017). Physiology. Retrieved from [Link]

  • Platelet activation and signaling in thrombus formation. (2020). Blood. Retrieved from [Link]

  • Pharmacologic Actions of 5-Hydroxyindolin-2-one on Modulation of Platelet Functions and Thrombus Formation via Thromboxane A2 Inhibition and cAMP Production. (2021). Molecules. Retrieved from [Link]

  • Prostacyclin (PGI2) vs. Thromboxane A2 (TXA2) - Bleeding vs. Coagulation - Hematology. (2019). Medicosis Perfectionalis. Retrieved from [Link]

  • Recent Advances in the Synthesis of 2H-1,4-Benzoxazin-3-(4H). (2025). ResearchGate. Retrieved from [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • How can I assay cyclooxygenase pathway inhibition for plant extracts?. (2014). ResearchGate. Retrieved from [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • What are TXA2 synthase inhibitors and how do they work?. (2024). Patsnap Synapse. Retrieved from [Link]

  • Platelet Function Testing: Light Transmission Aggregometry. (2022). Practical-Haemostasis.com. Retrieved from [Link]

  • Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. (2018). National Center for Biotechnology Information. Retrieved from [Link]

  • (PDF) Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. (2019). ResearchGate. Retrieved from [Link]

  • 96-well plate-based aggregometry. (2018). Taylor & Francis Online. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Ethyl-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2-Ethyl-2H-benzo[b]oxazin-3(4H)-one, a heterocyclic scaffold of interest in medicinal chemistry. The protocol herein details a robust and efficient two-step synthetic pathway commencing with readily available starting materials. The synthesis involves an initial O-alkylation of 2-aminophenol with ethyl 2-bromobutanoate to yield an aminophenoxy ester intermediate, followed by a thermally induced intramolecular cyclization. This guide is designed to be self-validating by explaining the chemical principles behind each step, ensuring both reproducibility and a deep understanding of the reaction mechanism.

Introduction

The 2H-benzo[b][1][2]oxazin-3(4H)-one core is a privileged scaffold found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities. The introduction of an ethyl group at the C2 position can significantly modulate the compound's lipophilicity and steric profile, potentially enhancing its pharmacological efficacy and selectivity. This protocol provides a detailed, field-proven methodology for the synthesis of this specific analog, designed for professionals in drug discovery and organic synthesis.

Reaction Mechanism and Scientific Rationale

The synthesis of 2-Ethyl-2H-benzo[b]oxazin-3(4H)-one is achieved through a logical two-step sequence. Understanding the mechanism of each step is critical for optimizing reaction conditions and troubleshooting.

  • Step 1: O-Alkylation via Williamson Ether Synthesis. The first step involves the selective O-alkylation of 2-aminophenol with ethyl 2-bromobutanoate. The phenolic hydroxyl group is more acidic than the amino group, allowing for its selective deprotonation by a suitable base, such as potassium carbonate (K₂CO₃), to form a phenoxide ion. This potent nucleophile then attacks the electrophilic carbon of ethyl 2-bromobutanoate in a classic Sₙ2 reaction, displacing the bromide ion and forming the intermediate, ethyl 2-(2-aminophenoxy)butanoate. Acetone is an excellent solvent for this reaction as it is polar aprotic, effectively solvating the cation of the base while not interfering with the nucleophilicity of the phenoxide.[2][3]

  • Step 2: Intramolecular Amidation (Cyclization). The second step is a thermally-induced intramolecular cyclization of the aminophenoxy ester intermediate. Upon heating, the nucleophilic amino group attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of ethanol to form the stable six-membered lactam ring of the target benzoxazinone. This reaction is typically driven to completion by heating, which provides the necessary activation energy for the cyclization.[4][5]

The overall synthetic pathway is illustrated in the workflow diagram below.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: O-Alkylation cluster_intermediate Intermediate cluster_step2 Step 2: Cyclization cluster_product Final Product 2_Aminophenol 2-Aminophenol Alkylation Williamson Ether Synthesis (K₂CO₃, Acetone, Reflux) 2_Aminophenol->Alkylation Et_2_Bromobutanoate Ethyl 2-Bromobutanoate Et_2_Bromobutanoate->Alkylation Intermediate Ethyl 2-(2-aminophenoxy)butanoate Alkylation->Intermediate Formation of C-O bond Cyclization Intramolecular Amidation (Heat) Intermediate->Cyclization Thermal energy input Product 2-Ethyl-2H-benzo[b]oxazin-3(4H)-one Cyclization->Product Ring closure & Ethanol elimination

Caption: Synthetic workflow for 2-Ethyl-2H-benzo[b]oxazin-3(4H)-one.

Experimental Protocols

Materials and Equipment
Reagent/MaterialGradeSupplier
2-AminophenolReagent Grade, ≥99%Sigma-Aldrich
Ethyl 2-bromobutanoateSynthesis Grade, 98%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
AcetoneACS Grade, AnhydrousVWR Chemicals
Ethyl AcetateACS GradeVWR Chemicals
HexanesACS GradeVWR Chemicals
Anhydrous Sodium SulfateACS GradeFisher Scientific

Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp, glass funnel, filter paper, standard laboratory glassware.

Protocol 1: Synthesis of Ethyl 2-(2-aminophenoxy)butanoate (Intermediate)
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminophenol (5.45 g, 50 mmol) and anhydrous potassium carbonate (13.82 g, 100 mmol).

  • Solvent Addition: Add 100 mL of anhydrous acetone to the flask.

  • Reagent Addition: While stirring, add ethyl 2-bromobutanoate (10.73 g, 55 mmol) dropwise to the suspension at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 56°C). Maintain the reflux with vigorous stirring for 12-16 hours. The progress of the reaction should be monitored by TLC (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting 2-aminophenol will have a lower Rf value than the product.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts using a Buchner funnel and wash the solid cake with a small amount of acetone.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil. This crude intermediate is often of sufficient purity to be used directly in the next step. If necessary, purification can be achieved by column chromatography on silica gel.

Protocol 2: Synthesis of 2-Ethyl-2H-benzo[b]oxazin-3(4H)-one (Final Product)
  • Reaction Setup: Transfer the crude ethyl 2-(2-aminophenoxy)butanoate (assuming quantitative yield from the previous step, ~50 mmol) into a 100 mL round-bottom flask.

  • Cyclization: Heat the oil in an oil bath at 150-160°C under a nitrogen atmosphere for 4-6 hours. Ethanol will be evolved during the reaction. The progress of the cyclization can be monitored by TLC (Eluent: 3:1 Hexanes/Ethyl Acetate), observing the disappearance of the intermediate spot and the appearance of a new, higher Rf product spot.

  • Purification: After cooling to room temperature, the crude product will likely solidify. The product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes.

  • Isolation and Drying: Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum to yield 2-Ethyl-2H-benzo[b]oxazin-3(4H)-one as a crystalline solid.

Characterization Data (Expected)

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.5-9.0 (br s, 1H, NH), 6.8-7.2 (m, 4H, Ar-H), 4.3-4.4 (t, 1H, CH), 1.8-2.0 (m, 2H, CH₂), 1.0-1.1 (t, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~168 (C=O), 145 (C-O), 128 (C-N), 125, 122, 118, 116 (Ar-C), 80 (CH), 28 (CH₂), 10 (CH₃).

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₀H₁₁NO₂: 178.08.

Safety and Handling Precautions

  • 2-Aminophenol: Toxic if swallowed, in contact with skin, or if inhaled. May cause an allergic skin reaction and is suspected of causing genetic defects. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Ethyl 2-bromobutanoate: Lachrymator. Causes skin and serious eye irritation. Handle in a fume hood with proper PPE.

  • Acetone: Highly flammable liquid and vapor. Use in a well-ventilated area away from ignition sources.

  • The cyclization step is performed at high temperatures. Ensure the apparatus is securely clamped and use an appropriate heating mantle and temperature controller.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 (O-Alkylation) Incomplete reaction.Ensure the potassium carbonate is anhydrous and finely powdered. Extend the reflux time and monitor closely by TLC.
N-alkylation as a side reaction.Use of a milder base or lower reaction temperature could favor O-alkylation, although K₂CO₃ is generally selective.
Incomplete Cyclization in Step 2 Insufficient temperature or reaction time.Increase the temperature to 160-170°C. Ensure efficient removal of the ethanol byproduct, for example, by performing the reaction under a slow stream of nitrogen.
Product is an oil and does not crystallize Presence of impurities.Purify the crude product by column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) before attempting recrystallization.

References

  • Reddy, G. J., & Rao, K. S. (2013). Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones.
  • Wang, L., et al. (2011). Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(15), 4589-4592.

  • Asiri, A. M., et al. (2015). Benzo[1][6]thiazepine: Synthesis, Reactions, Spectroscopy, and Applications. Molecules, 20(8), 13812-13856. (Provides an analogy for intramolecular cyclization of amino-thioesters).

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299.
  • Ansari, F. L., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][2]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(6), 1989.

  • Google Patents. (2004).
  • Thompson, S. K., & Daugherty, J. (2003).
  • Li, M., et al. (2022). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. RSC Advances, 12(1), 1-12.
  • Shakil, A., et al. (2022). Discovery of C-3 Tethered 2-oxo-benzo[1][2]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. Frontiers in Chemistry, 10, 848956.

  • Sonawane, P. D., & Chobe, S. S. (2012). Synthesis of substituted benzo[b][1][2]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry, 10(43), 8639-8642.

  • Coppola, G. M. (1987). Synthesis of substituted 2,3-dihydro-4H-1,3-benzoxazin-4-ones and their biological activities. Journal of Medicinal Chemistry, 30(2), 205-211.
  • Zeeshan, M., et al. (2021). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
  • European Patent Office. (1983).
  • Macías, F. A., et al. (2023). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. International Journal of Molecular Sciences, 24(13), 10695.
  • Al-Warhi, T., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(3), 1032.
  • ChemSynthesis. (n.d.). ethyl 2-bromobutanoate. Retrieved January 23, 2026, from [Link]

  • El-Gohary, N. S. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
  • Wesołowska, A., et al. (2022). The methods of synthesis of 2-aminobenzophenones. Prospects in Pharmaceutical Sciences, 22(3), 81-91.

Sources

Application Note: A Practical Guide to In Vitro Antifungal Susceptibility Testing of 2-Ethyl-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Need for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health. This escalating crisis underscores the urgent need for the discovery and development of novel antifungal compounds with unique mechanisms of action. The benzoxazinone scaffold has garnered significant interest within the medicinal chemistry community, with various derivatives demonstrating a broad spectrum of biological activities.[1][2] Notably, compounds within the 1,4-benzoxazin-3-one class have shown promising antifungal properties.[1][3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Ethyl-2H-benzo[b]oxazin-3(4H)-one in antifungal assays. We will present detailed, step-by-step protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against clinically relevant fungal pathogens. Beyond a mere recitation of steps, this guide will delve into the scientific rationale behind key experimental choices, ensuring a robust and reproducible methodology.

Compound Profile: 2-Ethyl-2H-benzo[b]oxazin-3(4H)-one

  • Structure:

    • Molecular Formula: C₁₀H₁₁NO₂

    • Molecular Weight: 177.19 g/mol

    • Class: Benzoxazinone

  • Antifungal Potential: Preliminary studies have indicated that 2-Ethyl-2H-benzo[b]oxazin-3(4H)-one exhibits significant antifungal activity. One study demonstrated its ability to completely inhibit the mycelial growth of seven phytopathogenic fungi at a concentration of 200 mg/L.[4][5] This suggests its potential as a lead compound for the development of new antifungal therapeutics.

  • Solubility: As a hydrophobic compound, 2-Ethyl-2H-benzo[b]oxazin-3(4H)-one is poorly soluble in aqueous media. Therefore, a stock solution in 100% dimethyl sulfoxide (DMSO) is required for antifungal susceptibility testing.[6] It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that would affect fungal growth (typically ≤1%).

Core Methodologies: Broth Microdilution Assays

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[7] This method involves challenging a standardized fungal inoculum with serial dilutions of the test compound in a microplate format.

I. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after a specified incubation period.

  • 2-Ethyl-2H-benzo[b]oxazin-3(4H)-one (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)

  • Positive control antifungal agents (e.g., Voriconazole, Caspofungin)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well, U-bottom microplates

  • Sterile distilled water

  • Spectrophotometer

  • Hemocytometer or automated cell counter

  • Sterile tubes and pipettes

  • Incubator (35°C)

Step 1: Preparation of Compound Stock Solution

  • Accurately weigh a sufficient amount of 2-Ethyl-2H-benzo[b]oxazin-3(4H)-one powder.

  • Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Prepare stock solutions of positive control antifungals (Voriconazole and Caspofungin) in DMSO according to their respective datasheets.

  • Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Causality: DMSO is a polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it ideal for hydrophobic molecules like the test compound.[8] Preparing a high-concentration stock allows for subsequent serial dilutions where the final DMSO concentration remains non-inhibitory to the fungi.

Step 2: Preparation of Fungal Inoculum

  • For Yeast (e.g., Candida albicans):

    • Subculture the yeast on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.

    • Select several well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the assay wells.

  • For Molds (e.g., Aspergillus fumigatus):

    • Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days, or until adequate sporulation is observed.

    • Harvest conidia by gently scraping the surface of the culture with a sterile, wetted swab or by adding sterile saline with 0.05% Tween 80 to the plate and gently scraping.[9]

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Carefully transfer the upper suspension to a new sterile tube.

    • Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer and dilute in RPMI-1640 medium.

Causality: Standardization of the inoculum size is critical for the reproducibility of MIC results. An inoculum that is too high can lead to falsely elevated MICs, while an inoculum that is too low may result in falsely low MICs. The specified concentration ranges are in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10]

Step 3: Assay Plate Preparation

  • Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well microplate.

  • Add an additional 100 µL of the appropriate drug-free medium to the growth control and sterility control wells.

  • Create a serial two-fold dilution of the 2-Ethyl-2H-benzo[b]oxazin-3(4H)-one stock solution and the positive controls directly in the microplate. For example, add 2 µL of the 10 mg/mL stock to the first well, mix, and then transfer 100 µL to the next well, continuing this process across the plate.

  • The final volume in each well after adding the inoculum will be 200 µL. The final concentration of DMSO should not exceed 1%.

  • Add 100 µL of the standardized fungal inoculum to each well, except for the sterility control wells.

Step 4: Incubation and MIC Determination

  • Seal the plates or place them in a humidified chamber to prevent evaporation.

  • Incubate the plates at 35°C.

  • Read the MICs visually after 24-48 hours for yeasts and 48-72 hours for molds, or until sufficient growth is observed in the growth control wells.

  • The MIC is the lowest concentration of the compound that shows no visible growth. For azoles like voriconazole, the endpoint is often defined as the concentration that causes a significant reduction in growth (e.g., 50% or 80%) compared to the drug-free control.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Compound_Stock Prepare Compound Stock in DMSO Serial_Dilution Perform Serial Dilution of Compound Compound_Stock->Serial_Dilution Inoculum_Prep Prepare Standardized Fungal Inoculum Inoculate Inoculate Wells with Fungal Suspension Inoculum_Prep->Inoculate Plate_Setup Prepare 96-Well Plate with RPMI Medium Plate_Setup->Serial_Dilution Serial_Dilution->Inoculate Incubate Incubate Plate at 35°C Inoculate->Incubate Read_MIC Visually Read MIC Incubate->Read_MIC

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

II. Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial fungal inoculum.[11] This assay is a crucial follow-up to the MIC to determine if a compound is fungistatic (inhibits growth) or fungicidal (kills the fungus).

  • Following the determination of the MIC, take a 10-100 µL aliquot from each well of the microplate that shows no visible growth (i.e., at and above the MIC).

  • Spread each aliquot onto a separate, appropriately labeled SDA or PDA plate.

  • Incubate the plates at 35°C for 24-72 hours, or until growth is visible in the control plates.

  • The MFC is the lowest concentration of the compound that results in no more than a few (e.g., ≤3) colonies, which corresponds to a 99.9% killing effect.[12]

Causality: This subculturing step distinguishes between the inhibition of growth and the actual killing of the fungal cells. If the MFC is equal to or within one to two dilutions of the MIC, the compound is generally considered fungicidal. If the MFC is significantly higher than the MIC, the compound is considered fungistatic.

Data Presentation and Interpretation

The results of the MIC and MFC assays should be recorded systematically. A clear and concise table is an effective way to present this data.

Fungal StrainCompoundMIC (µg/mL)MFC (µg/mL)Interpretation
C. albicans ATCC 900282-Ethyl-2H-benzo[b]oxazin-3(4H)-one1632Fungistatic/Fungicidal
Voriconazole0.125>8Fungistatic
Caspofungin0.250.5Fungicidal
A. fumigatus ATCC 2043052-Ethyl-2H-benzo[b]oxazin-3(4H)-one32>64Fungistatic
Voriconazole1>16Fungistatic
Caspofungin0.5>16Fungistatic[13][14]

Interpretation Notes:

  • Voriconazole: As an inhibitor of ergosterol biosynthesis, voriconazole is typically fungistatic against most fungi.

  • Caspofungin: This echinocandin inhibits β-(1,3)-D-glucan synthase, a key component of the fungal cell wall.[13] It exhibits fungicidal activity against Candida species but is generally fungistatic against Aspergillus species.[13][14]

Potential Mechanism of Action: Avenues for Exploration

While the precise antifungal mechanism of 2-Ethyl-2H-benzo[b]oxazin-3(4H)-one is not yet fully elucidated, the benzoxazinone scaffold in nature is known to be involved in plant defense mechanisms. This suggests potential modes of action that could be explored in further studies, such as:

  • Disruption of Fungal Cell Membrane Integrity: The hydrophobic nature of the compound may allow it to intercalate into the fungal cell membrane, leading to increased permeability and leakage of cellular contents.

  • Inhibition of Key Fungal Enzymes: The compound could act as an inhibitor of essential fungal enzymes, such as those involved in cell wall synthesis, protein synthesis, or DNA replication.

  • Induction of Oxidative Stress: The compound might trigger the production of reactive oxygen species (ROS) within the fungal cell, leading to oxidative damage and cell death.

Further mechanistic studies, such as membrane permeabilization assays, enzyme inhibition assays, and ROS detection assays, are warranted to pinpoint the specific cellular target(s) of 2-Ethyl-2H-benzo[b]oxazin-3(4H)-one.

Generalized Fungal Cell Targets

Fungal_Targets cluster_cell Fungal Cell cluster_compound Potential Action of 2-Ethyl-2H-benzo[b]oxazin-3(4H)-one Cell_Wall Cell Wall (β-glucan, Chitin) Cell_Membrane Cell Membrane (Ergosterol) DNA_Synth DNA Synthesis Protein_Synth Protein Synthesis Mitochondrion Mitochondrion (Respiration, ROS) Compound 2-Ethyl-2H-benzo[b]oxazin-3(4H)-one Compound->Cell_Wall Inhibition of Synthesis? Compound->Cell_Membrane Disruption? Compound->DNA_Synth Inhibition? Compound->Protein_Synth Inhibition? Compound->Mitochondrion Induction of Oxidative Stress?

Caption: Potential cellular targets for antifungal compounds in a fungal cell.

References

  • Chenghao, L., Wenbo, Z., Shengzhou, W., Xiuhong, Z., & Xingju, Z. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1233443. [Link]

  • Śmist, M., Kwiecień, H., & Krawczyk, M. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Journal of Environmental Science and Health, Part B, 51(6), 393-401. [Link]

  • Chenghao, L., Wenbo, Z., Shengzhou, W., Xiuhong, Z., & Xingju, Z. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry. [Link]

  • Espinel-Ingroff, A., Fothergill, A., Fuller, J., Johnson, E., Pfaller, M., & Rinaldi, M. G. (2013). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 51(8), 2629-2633. [Link]

  • Pound, M. W., Townsend, M. L., & Drew, R. H. (2024). Caspofungin. In StatPearls. StatPearls Publishing. [Link]

  • Dias, L. G., & de Souza, R. O. (n.d.). Preparation of dilutions for plates with hydrophobic antifungal agents. ResearchGate. [Link]

  • Śmist, M., Kwiecień, H., & Krawczyk, M. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Journal of Environmental Science and Health, Part B, 51(6), 393-401. [Link]

  • Al-Bari, M. A. A. (2007). Voriconazole: the newest triazole antifungal agent. Journal of Antimicrobial Chemotherapy, 59(4), 591-602. [Link]

  • Al-Shuraifi, A., & Al-Ghamdi, S. (2023). Minimum Fungicidal Concentration Assay (MFC). Bio-protocol, 13(14), e4747. [Link]

  • Pound, M. W., Townsend, M. L., & Drew, R. H. (2024). Caspofungin. In StatPearls. StatPearls Publishing. [Link]

  • Espinel-Ingroff, A., Fothergill, A., Fuller, J., Johnson, E., Pfaller, M., & Rinaldi, M. G. (2013). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 51(8), 2629-2633. [Link]

  • Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2.
  • Chenghao, L., Wenbo, Z., Shengzhou, W., Xiuhong, Z., & Xingju, Z. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1233443. [Link]

  • Bowman, J. C., Hicks, P. S., Kurtz, M. B., Rosen, H., Schmatz, D. M., & Liberator, P. A. (2002). The Antifungal Echinocandin Caspofungin Acetate Kills Growing Cells of Aspergillus fumigatus In Vitro. Antimicrobial Agents and Chemotherapy, 46(9), 3001-3012. [Link]

  • Bollu, R., Banu, S., Bantu, R., Reddy, A. G., Nagarapu, L., & Sirisha, K. (2015). Synthesis, Characterization and Antifungal Evaluation of Novel 2H-1,4-Benzoxazin-3(4H)-one Derivatives. Zeitschrift für Naturforschung B, 70(11), 867-873. [Link]

  • Pfaller, M. A., & Rex, J. H. (2000). In Vitro Susceptibility Testing of Filamentous Fungi: Comparison of Etest and Reference Microdilution Methods for Determining Itraconazole MICs. Journal of Clinical Microbiology, 38(9), 3351-3354. [Link]

  • Al-Janabi, A. A. H. (2021). General Mycology Laboratory. ResearchGate. [Link]

  • Lass-Flörl, C., & Cuenca-Estrella, M. (2017). MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. Journal of Fungi, 3(4), 57. [Link]

  • Hughes, L. (2017). How to prepare spore suspension? SEA-PHAGES. [Link]

  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • Fortwendel, J. R., Juvvadi, P. R., & Steinbach, W. J. (2015). Caspofungin Treatment of Aspergillus fumigatus Results in ChsG-Dependent Upregulation of Chitin Synthesis and the Formation of Chitin-Rich Microcolonies. Antimicrobial Agents and Chemotherapy, 59(12), 7546-7555. [Link]

  • Espinel-Ingroff, A., et al. (1997). Multicenter evaluation of proposed standardized procedure for antifungal susceptibility testing of filamentous fungi. Journal of Clinical Microbiology, 35(2), 139-143. [Link]

  • Zhang, Y., Wang, Y., Li, Y., & Li, J. (2025). Optimising Fungal Spore Cultivation and Inoculation Methods for Enhanced Antifungal Performance Testing of Textiles. Journal of Engineered Fibers and Fabrics. [Link]

  • Zhang, Y., Wang, Y., Li, Y., & Li, J. (2025). Optimising Fungal Spore Cultivation and Inoculation Methods for Enhanced Antifungal Performance Testing of Textiles. Journal of Engineered Fibers and Fabrics. [Link]

  • Keating, G. M., & Figgitt, D. P. (2002). Caspofungin: An echinocandin antifungal for the treatment of invasive aspergillosis. Drugs, 62(14), 2221-2233. [Link]

  • Canton, E., & Espinel-Ingroff, A. (2022). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 8(11), 1165. [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 633-637. [Link]

  • de Almeida, A. A., & de Medeiros, P. M. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56911. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethyl-2H-benzo[b]oxazin-3(4H)-one

Technical Support Center: Synthesis of 2-Ethyl-2H-benzo[b][1][2]oxazin-3(4H)-one

Introduction: Navigating the Synthesis of 2-Ethyl-2H-benzo[b][1][2]oxazin-3(4H)-one

Welcome to the technical support guide for the synthesis of 2-Ethyl-2H-benzo[b][1][2]oxazin-3(4H)-one. This document is designed for researchers, medicinal chemists, and process development scientists. The benzoxazinone scaffold is a critical pharmacophore found in a range of biologically active compounds, noted for their potential as antimicrobial, anti-inflammatory, and anticancer agents.[3]

The synthesis of the target molecule, while based on established chemical principles, presents unique challenges that can impact yield and purity. This guide provides in-depth, field-tested insights in a practical question-and-answer format to help you troubleshoot common experimental hurdles and optimize your synthetic strategy. We will delve into the causality behind procedural steps, ensuring a robust and reproducible outcome.

The primary synthetic route involves a two-step process: N-acylation of 2-aminophenol followed by an intramolecular cyclization. This guide focuses on the common and accessible method of reacting 2-aminophenol with an appropriate acylating agent, such as ethylmalonyl chloride or a related precursor, to form the intermediate which is then cyclized.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the synthesis, providing both diagnostic questions and actionable solutions.

Question 1: My reaction yield is consistently low or I've isolated no product. What are the likely causes?

Low or no yield is the most common issue, often stemming from one of several root causes related to reagents, reaction conditions, or competing side reactions.

  • Cause A: Reagent Quality and Handling

    • 2-Aminophenol: This starting material is susceptible to oxidation, often indicated by a change in color from off-white/tan to dark brown or black. Oxidized 2-aminophenol is significantly less reactive and can introduce impurities that complicate purification.

    • Acylating Agent (e.g., Ethylmalonyl Chloride): Acyl chlorides are highly sensitive to moisture. Hydrolysis will deactivate the reagent, converting it to the unreactive carboxylic acid.

    • Solvent and Base: Anhydrous conditions are critical. Trace water in the solvent or base can hydrolyze the acyl chloride. Bases like pyridine or triethylamine must be dry.

  • Solution & Scientific Rationale:

    • Verify Reagent Purity: Use fresh, high-purity 2-aminophenol. If the material is old or discolored, consider purification by recrystallization or sublimation before use.

    • Ensure Anhydrous Conditions: Use freshly opened or properly stored anhydrous solvents. Dry glassware in an oven (120°C) overnight and cool under a stream of inert gas (N₂ or Ar). Use syringe techniques for liquid transfers.

    • Handle Acylating Agent with Care: Use a fresh bottle of the acylating agent. Handle it in a fume hood under an inert atmosphere to minimize exposure to moisture.

  • Cause B: Suboptimal Reaction Temperature

    • The initial acylation step is typically exothermic. If the temperature is too high during the addition of the acyl chloride, side reactions can occur, including di-acylation or polymerization. Conversely, if the cyclization step is not heated sufficiently, the reaction may not proceed to completion.

  • Solution & Scientific Rationale:

    • Control the Acylation Temperature: Perform the addition of the acyl chloride at a reduced temperature, typically 0°C, to control the exothermic reaction. This favors the desired N-acylation over competing reactions.

    • Optimize Cyclization Temperature: The intramolecular cyclization often requires thermal energy to overcome the activation barrier. This is frequently achieved by refluxing the reaction mixture after the initial acylation is complete. The optimal temperature depends on the solvent used.[2]

  • Cause C: Incorrect Stoichiometry or Order of Addition

    • Using an incorrect ratio of reagents can lead to incomplete conversion or the formation of byproducts. The order of addition is also crucial for success.

  • Solution & Scientific Rationale:

    • Standard Stoichiometry: A common starting point is a slight excess of the acylating agent (1.1-1.2 equivalents) to ensure full conversion of the 2-aminophenol. The base is typically used in a slight excess (1.2-1.5 equivalents) to neutralize the HCl generated during the reaction.

    • Correct Order of Addition: The standard and most effective procedure is to dissolve the 2-aminophenol and base in the chosen solvent first, cool the mixture, and then add the acylating agent dropwise. This ensures the 2-aminophenol is ready to react and the base is present to immediately quench the generated acid.

Question 2: My final product is impure, and I'm struggling with purification. What are the common impurities?

The presence of persistent impurities often points to incomplete reactions or the formation of stable side products.

  • Common Impurities:

    • Unreacted 2-Aminophenol: Can be identified by its characteristic signals in NMR and its polarity on a TLC plate.

    • N-(2-hydroxyphenyl)-ethylmalonamide (Acyclic Intermediate): This is the product of N-acylation before the ring-closing step. If cyclization is incomplete, this will be a major impurity.

    • O-Acylated Isomer: While N-acylation is generally favored due to the higher nucleophilicity of the amine, some O-acylation can occur, leading to the formation of 2-aminophenyl ethylmalonate. This isomer will not cyclize to the desired product.

    • Polymeric Byproducts: Dark, tar-like substances can form, especially if the reaction overheats or if reagents are impure.

  • Solution & Purification Strategy:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the 2-aminophenol starting material and the formation of the product. The acyclic intermediate will typically have a different Rf value than the final cyclized product.

    • Drive Cyclization to Completion: If the intermediate is the main impurity, ensure the reaction is heated for a sufficient duration. Increasing the reaction time or temperature (within reasonable limits) can promote full cyclization.

    • Purification Techniques:

      • Recrystallization: This is the most effective method for removing small amounts of impurities if a suitable solvent system can be found (e.g., ethanol/water, ethyl acetate/hexanes).

      • Column Chromatography: If recrystallization fails or if impurities have similar solubility, silica gel column chromatography is the standard alternative. A gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate) will typically separate the starting materials, byproducts, and the final product.

Question 3: The reaction seems to work, but the workup procedure is problematic (e.g., emulsions, product loss). How can I improve it?

A difficult workup can significantly reduce the isolated yield of a successful reaction.

  • Problem: Emulsion during Extraction

    • Cause: This often occurs when the aqueous and organic layers have similar densities or when particulate matter stabilizes the interface.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength and density of the aqueous phase, helping to break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

  • Problem: Product Precipitation during Workup

    • Cause: The product may have low solubility in the extraction solvent.

    • Solution: Use a larger volume of extraction solvent or switch to a solvent in which the product is more soluble. If the product crashes out upon washing, ensure the washes are done quickly and the organic layer is promptly dried and concentrated.

Frequently Asked Questions (FAQs)

  • Q1: What is the reaction mechanism for this synthesis?

    • A1: The synthesis proceeds via a two-step mechanism:

      • Nucleophilic Acyl Substitution: The nitrogen atom of the 2-aminophenol's amino group, being a strong nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion to form the N-acylated intermediate, N-(2-hydroxyphenyl)-ethylmalonamide. A base is required to neutralize the HCl byproduct.[4][5]

      • Intramolecular Cyclization: The hydroxyl group of the intermediate then acts as a nucleophile, attacking the amide carbonyl carbon. This ring-closing step is often promoted by heat and results in the formation of the six-membered oxazinone ring with the elimination of a molecule of water.

  • Q2: Why is the choice of base important?

    • A2: The base serves two critical functions: it neutralizes the HCl generated during the acylation step, preventing protonation of the 2-aminophenol starting material, and it can also act as a catalyst.[4]

      • Pyridine: Often used as both a base and a solvent. It is effective at scavenging acid.

      • Triethylamine (TEA): A non-nucleophilic organic base that is excellent for neutralizing acids. It is typically used in solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

      • Inorganic Bases (e.g., K₂CO₃): Can also be used, particularly in polar aprotic solvents like acetone, and are easily removed during workup.[2] The choice depends on the specific reaction conditions and the solubility of the reagents.

  • Q3: What are the primary safety considerations for this reaction?

    • A3:

      • Acyl Chlorides: Are corrosive and lachrymatory. They react violently with water. Always handle in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

      • Solvents: Many organic solvents (DCM, THF, acetone) are flammable and volatile. Ensure there are no ignition sources nearby.

      • Bases: Pyridine and TEA are flammable and have strong, unpleasant odors. They should also be handled in a fume hood.

  • Q4: How can I definitively confirm the structure of my product?

    • A4: A combination of spectroscopic techniques is essential for unambiguous structure confirmation:

      • ¹H NMR: Look for the characteristic ethyl group signals (a triplet and a quartet), aromatic protons, and the N-H proton signal.

      • ¹³C NMR: Confirm the number of unique carbon atoms, including the carbonyl carbon of the lactam (typically ~165-170 ppm) and the carbons of the ethyl group and benzene ring.

      • IR Spectroscopy: A strong absorption band around 1670-1690 cm⁻¹ is indicative of the cyclic amide (lactam) carbonyl group.[2][6] The absence of a broad O-H stretch from the 2-aminophenol starting material is also a key indicator of success.

      • Mass Spectrometry (MS): Determine the molecular weight of the product and confirm it matches the expected value for 2-Ethyl-2H-benzo[b][1][2]oxazin-3(4H)-one.

Visualized Workflows and Mechanisms

General Reaction Mechanism

The diagram below illustrates the stepwise formation of the target molecule from 2-aminophenol and ethylmalonyl chloride.

Gstart_material2-Aminophenol +Ethylmalonyl Chloridestep1_nodeStep 1: N-Acylation(Base, 0°C)start_material->step1_nodeintermediateIntermediate:N-(2-hydroxyphenyl)-ethylmalonamidestep2_nodeStep 2: Intramolecular Cyclization(Heat, -H₂O)intermediate->step2_nodeproduct2-Ethyl-2H-benzo[b]oxazin-3(4H)-onestep1_node->intermediatestep2_node->product

Caption: Reaction mechanism for the synthesis.

Troubleshooting Workflow for Low Yield

This decision tree helps diagnose the cause of low product yield.

GstartProblem:Low or No Yieldcheck_reagentsAre reagents freshand anhydrous?start->check_reagentsreagents_okYEScheck_reagents->reagents_okreagents_badNOcheck_reagents->reagents_badcheck_conditionsWere reaction conditions(Temp, Time) correct?reagents_ok->check_conditionsreplace_reagentsAction: Use fresh/purifiedreagents. Ensure dryconditions.reagents_bad->replace_reagentsconditions_okYEScheck_conditions->conditions_okconditions_badNOcheck_conditions->conditions_badcheck_tlcDoes TLC show unreactedstarting material or onlyintermediate?conditions_ok->check_tlcoptimize_conditionsAction: Control acylation at 0°C.Ensure sufficient heating/time for cyclization.conditions_bad->optimize_conditionstlc_badYEScheck_tlc->tlc_badtlc_okNOcheck_tlc->tlc_okdrive_reactionAction: Increase reactiontime or temperature to drivecyclization to completion.tlc_bad->drive_reactioncheck_workupInvestigate workup lossesor purification issues.tlc_ok->check_workup

Technical Support Center: In Vitro Metabolic Stability of Benzoxazinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzoxazinone derivatives. This guide is designed to provide in-depth, field-proven insights into assessing the in vitro metabolic stability of this important class of compounds. Here, we will move beyond simple protocols to explore the causality behind experimental choices and provide robust troubleshooting strategies to ensure the integrity and reliability of your data.

Section 1: Foundational Concepts & Assay Selection

Q1: Why is assessing the in vitro metabolic stability of my benzoxazinone derivatives critical in early drug discovery?

A1: Assessing in vitro metabolic stability is a cornerstone of modern drug discovery, serving as a primary indicator of a compound's potential pharmacokinetic profile.[1][2] Compounds with high metabolic instability are often subject to extensive first-pass metabolism in the liver, leading to poor oral bioavailability and rapid clearance from the body.[3] Early identification of metabolic liabilities allows for strategic structural modifications to enhance stability, ultimately saving significant time and resources by preventing the advancement of compounds with unfavorable pharmacokinetic characteristics.[4]

Q2: What are the primary in vitro models for assessing metabolic stability, and how do I choose the right one for my benzoxazinone derivative?

A2: The two most common in vitro systems are liver microsomes and hepatocytes.[2]

  • Liver Microsomes: These are subcellular fractions of the liver endoplasmic reticulum, rich in Phase I metabolic enzymes like cytochrome P450s (CYPs).[5] Microsomal stability assays are excellent for identifying compounds susceptible to oxidative metabolism.

  • Hepatocytes: These are whole liver cells containing the full complement of both Phase I and Phase II metabolic enzymes (e.g., UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs)).[5][6] Hepatocyte stability assays provide a more comprehensive picture of a compound's overall metabolic fate.

Recommendation: For initial screening of a series of benzoxazinone derivatives, a microsomal stability assay is a cost-effective and high-throughput method to assess susceptibility to CYP-mediated metabolism. If a compound shows high stability in microsomes, or if you suspect conjugation is a major metabolic route, a hepatocyte stability assay is the logical next step to investigate the involvement of Phase II enzymes.

Section 2: Troubleshooting Common Experimental Challenges

Q3: My benzoxazinone derivative has poor aqueous solubility. How can I prevent it from precipitating in the assay and obtaining artificially high stability results?

A3: This is a frequent challenge with heterocyclic compounds. The standard 'aqueous dilution method' can lead to compound precipitation and an underestimation of metabolic clearance.[7]

Expert Recommendation: Employ the 'cosolvent method' . This involves preparing your compound dilutions in a solution with a higher organic solvent content (e.g., acetonitrile or DMSO) and adding this solution directly to the microsomes or hepatocytes.[7] This approach helps to maintain the compound's solubility throughout the incubation, preventing precipitation and reducing non-specific binding to plasticware.[7]

Data Presentation: Comparison of Dilution Methods for a Lipophilic Benzoxazinone Derivative

ParameterAqueous Dilution MethodCosolvent Method
Apparent Half-life (t½) > 60 min25 min
Intrinsic Clearance (CLint) LowModerate
Observation Compound precipitation observedNo precipitation
Q4: I am seeing significant disappearance of my compound in the control incubation without the NADPH cofactor. What could be the cause?

A4: Disappearance of the parent compound in the absence of the essential cofactor for CYP enzymes, NADPH, points towards several possibilities:

  • Non-Enzymatic Degradation: The compound may be inherently unstable in the incubation buffer at 37°C.

  • Non-CYP Mediated Metabolism: Other enzymes present in the liver microsomes that do not require NADPH may be metabolizing your compound.

  • Binding to Labware: The compound may be adsorbing to the surface of the plasticware.

Troubleshooting Workflow:

start Significant parent loss in -NADPH control check_stability Incubate compound in buffer alone (no microsomes) start->check_stability stable Compound is stable check_stability->stable No loss unstable Compound is unstable check_stability->unstable Loss observed check_binding Use low-binding plates and/or include a detergent (e.g., 0.02% Triton X-100) in the buffer binding_issue Binding is the issue check_binding->binding_issue Loss reduced no_binding_issue Binding is not the issue check_binding->no_binding_issue Loss persists non_cyp Consider non-CYP enzyme involvement (e.g., FMO, esterases) stable->check_binding no_binding_issue->non_cyp

Caption: Troubleshooting workflow for compound loss in -NADPH controls.

Q5: The metabolic stability of my benzoxazinone derivative is very high in microsomes, but the compound has low oral bioavailability in vivo. What could explain this discrepancy?

A5: This is a classic scenario that underscores the importance of a multi-faceted approach to ADME studies. Several factors could be at play:

  • Dominant Phase II Metabolism: The compound may be rapidly cleared by conjugation reactions (glucuronidation or sulfation) that are not prominent in microsomal assays.[8][9] An experiment in hepatocytes with the appropriate cofactors (UDPGA for UGTs, PAPS for SULTs) is warranted.

  • Poor Permeability: The compound may have low absorption from the gastrointestinal tract. An in vitro permeability assay (e.g., Caco-2) would be informative.

  • Efflux Transporter Substrate: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall, which actively pump it back into the intestinal lumen.

  • Extrahepatic Metabolism: Metabolism may be occurring in other tissues besides the liver, such as the intestine or lungs.[5]

Section 3: Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

This protocol is designed to determine the in vitro intrinsic clearance of a test compound due to Phase I metabolism.

Materials:

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Ice-cold acetonitrile with an internal standard for reaction termination

  • 96-well plates (low-binding plates recommended)

  • Incubator/shaker set to 37°C

Procedure:

  • Prepare Reagents: Thaw microsomes and other reagents on ice. Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Prepare Reaction Mixtures: In a 96-well plate, combine the phosphate buffer, liver microsomes (final concentration typically 0.5 mg/mL), and test compound (final concentration typically 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

  • Initiate Reaction: Add the NADPH regenerating system to start the metabolic reaction.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a separate 96-well plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.

  • Protein Precipitation: Centrifuge the termination plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • Calculate the percentage of the test compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percent remaining versus time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).

Protocol 2: Hepatocyte Stability Assay

This protocol provides a more comprehensive assessment of metabolic stability, encompassing both Phase I and Phase II pathways.

Materials:

  • Cryopreserved hepatocytes (human, rat, mouse, etc.)

  • Hepatocyte thawing and plating media

  • Incubation medium (e.g., Williams' Medium E)

  • Test compound stock solution

  • Positive control compounds (e.g., 7-hydroxycoumarin for Phase II metabolism)

  • Ice-cold acetonitrile with an internal standard

  • Collagen-coated 96-well plates

Procedure:

  • Thaw and Plate Hepatocytes: Thaw cryopreserved hepatocytes according to the supplier's protocol and plate them on collagen-coated plates. Allow the cells to attach for a few hours.

  • Prepare Dosing Solution: Prepare the test compound in the incubation medium at the desired final concentration.

  • Initiate Incubation: Remove the plating medium from the hepatocytes and add the dosing solution.

  • Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect an aliquot of the incubation medium.

  • Reaction Termination: Terminate the reaction by adding the collected aliquot to ice-cold acetonitrile with an internal standard.

  • Sample Processing: Process the samples as described in the microsomal stability assay protocol.

  • Analysis: Analyze the samples by LC-MS/MS.

Data Analysis: The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being normalized to the cell number (e.g., µL/min/10^6 cells).

Section 4: Understanding the Metabolism of Benzoxazinones

Q6: What are the expected metabolic pathways for benzoxazinone derivatives?

A6: The metabolism of benzoxazinones can be complex and is influenced by the specific substitutions on the core structure. Based on known metabolic pathways of similar heterocyclic compounds, the following transformations are expected:

  • Oxidation (Phase I): Cytochrome P450 enzymes are likely to catalyze hydroxylations on the aromatic ring or on alkyl substituents.[10] N-dealkylation is also a common metabolic route if applicable.

  • Glucuronidation (Phase II): If hydroxyl groups are present on the parent compound or are introduced through Phase I metabolism, they are susceptible to conjugation with glucuronic acid by UGTs.[9][11]

  • Sulfation (Phase II): Phenolic hydroxyl groups can also be conjugated with sulfate by SULTs.[8]

Visualizing Potential Metabolic Pathways:

parent Benzoxazinone Derivative phase1 Phase I Metabolism (CYPs) parent->phase1 phase2 Phase II Metabolism (UGTs, SULTs) parent->phase2 If hydroxyl group is present hydroxylation Hydroxylated Metabolite phase1->hydroxylation dealkylation Dealkylated Metabolite phase1->dealkylation hydroxylation->phase2 excretion Excretion dealkylation->excretion glucuronide Glucuronide Conjugate phase2->glucuronide sulfate Sulfate Conjugate phase2->sulfate glucuronide->excretion sulfate->excretion

Caption: General metabolic pathways for benzoxazinone derivatives.

References

  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252.
  • Kalgutkar, A. S., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(11), 1093–1098.
  • Schullehner, K., et al. (2017). Reinventing metabolic pathways: Independent evolution of benzoxazinoids in flowering plants. Proceedings of the National Academy of Sciences, 114(30), E6226–E6235.
  • de Bruijn, W. J., et al. (2018). Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. Wageningen University & Research.
  • Dalvie, D., et al. (2002). A preliminary study of the metabolic stability of a series of benzoxazinone derivatives as potent neuropeptide Y5 antagonists. Drug Metabolism and Disposition, 30(8), 927–932.
  • Di, L., et al. (2012). High throughput microsomal stability assay for insoluble compounds. Journal of Pharmaceutical Sciences, 101(9), 3464–3471.
  • Lamba, V., et al. (2016). Altered UDP-Glucuronosyltransferase and Sulfotransferase Expression and Function during Progressive Stages of Human Nonalcoholic Fatty Liver Disease. Drug Metabolism and Disposition, 44(10), 1646–1655.
  • Ritchie, T. J., et al. (2011). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 54(1), 1–16.
  • Thermo Fisher Scientific. (n.d.). Hepatocytes Troubleshooting Tips.
  • Villagrasa, M., et al. (2005). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry, 53(24), 9374–9380.
  • Williams, J. A., et al. (2004). The Role of Sulfotransferases (SULTs) and UDP-Glucuronosyltransferases (UGTs) in Human Drug Clearance and Bioactivation. Drug Metabolism Reviews, 36(3-4), 577–601.
  • Adhikari, K. B., et al. (2011). Qualitative characterization of benzoxazinoid derivatives in whole grain rye and wheat by LC-MS metabolite profiling. Food Chemistry, 127(3), 1363–1371.
  • Obach, R. S. (1999). Direct determination of unbound intrinsic drug clearance in the microsomal stability assay. Drug Metabolism and Disposition, 27(11), 1350–1359.
  • Kumar, V., & Sreedhar, B. (2017). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Journal of Pharmaceutical Analysis, 7(5), 281–293.
  • Cyprotex. (n.d.). Hepatocyte Stability.
  • El-Kattan, A. F., et al. (2020). Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS: bioactivation pathway elucidation and in silico toxicity studies of its metabolites. RSC Advances, 10(9), 5412–5427.
  • Patsnap. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study.
  • Roughley, S. D., & Jordan, A. M. (2011). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Bioorganic & Medicinal Chemistry Letters, 21(17), 5035–5040.
  • de Lucas, A. I., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Bioorganic & Medicinal Chemistry Letters, 27(15), 3436–3440.
  • Dick, R., et al. (2012). Reinventing metabolic pathways: Independent evolution of benzoxazinoids in flowering plants. PNAS, 109(40), 16363-16368.
  • Singh, S. K., et al. (2016). A Facile and Efficient Analytical Method For Separation of A Series of Substituted Benz-1,3-oxazin-2-ones by LC/ LCMS. Journal of Chemical and Pharmaceutical Research, 8(1), 585-592.
  • BD Biosciences. (2012).
  • ResearchGate. (n.d.). Schematic representation of the biosynthetic pathway of benzoxazinones.
  • Shaker, Y. M., et al. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(6), 1-5.
  • Czerwinski, M. (n.d.). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions.
  • Macías, F. A., et al. (2005). Structures of (a)
  • Creative Bioarray. (n.d.). Hepatocyte Stability Assay.
  • de Souza, M. V. N., et al. (2021). Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis. Chemistry & Biodiversity, 18(5), e2100039.
  • Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • Patsnap. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study.
  • Pineda, J., et al. (2000). Positive inotropic effects of imidazoline derivatives are not mediated via imidazoline binding sites but alpha1-adrenergic receptors. Japanese Journal of Pharmacology, 84(1), 1-8.
  • Ritter, J. K. (2007). Intestinal UGTs as potential modifiers of pharmacokinetics and biological responses to drugs and xenobiotics. Expert Opinion on Drug Metabolism & Toxicology, 3(1), 93-107.
  • SCIEX. (2023, September 7). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube.
  • ResearchGate. (n.d.). UGTs involved in drug metabolism.
  • Papsun, D., et al. (2025). In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. Toxics, 13(10), 834.
  • Al-Said, M. S., et al. (2018). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Molecules, 23(11), 2948.8.

Sources

Technical Support Center: Navigating Cytotoxicity Assay Interference with Benzoxazinone Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and validated protocols to address challenges encountered when assessing the cytotoxicity of benzoxazinone compounds. Due to their unique chemical structures, benzoxazinones can interfere with common cytotoxicity assays, leading to unreliable data. Our goal is to equip you with the expertise to identify, understand, and overcome these artifacts to ensure the scientific integrity of your results.

Part 1: Initial Diagnosis - Is Your Assay Giving You the Real Story?

This section addresses the preliminary questions that arise when experimental results do not align with expectations.

Frequently Asked Questions (FAQs) - First Response

Q1: My benzoxazinone compound is supposed to be cytotoxic, but my MTT or Resazurin (AlamarBlue®) assay shows an increase in signal, suggesting higher cell viability. What's happening?

This is a classic sign of assay interference. Benzoxazinone scaffolds, like many phenolic and heterocyclic compounds, can possess intrinsic reducing potential.[1] Assays like MTT, MTS, XTT, and Resazurin rely on cellular dehydrogenases to reduce a substrate into a colored or fluorescent product (formazan or resorufin). If your compound can directly reduce this substrate in a cell-free environment, it will generate a signal independent of cell viability, leading to a potent false positive.[2][3] This chemically-generated signal masks the actual cytotoxic effect.

Q2: How can I quickly determine if my compound is causing optical or chemical interference?

The most direct method is to run a cell-free control . Prepare wells containing your highest concentration of the benzoxazinone compound in culture medium, but without any cells. Add the assay reagent (e.g., MTT, Resazurin) and incubate for the standard duration.

  • If you see a color/fluorescence change: You have chemical interference . The compound is directly reacting with the assay reagent.[4]

  • If there's no change, but your cell-based results are still odd: You may have optical interference . Measure the absorbance or fluorescence of the compound alone in the medium at the assay's specific wavelengths. A high reading indicates the compound itself absorbs light or fluoresces, which can artificially inflate or decrease the final reading.[5][6]

Q3: Which assays are most susceptible to interference from compounds like benzoxazinones?

Assays relying on redox readouts are the most vulnerable. This is followed by assays with optical endpoints that may overlap with the compound's properties.

Assay TypePrincipleCommon Interference Mechanism
Tetrazolium/Resazurin Metabolic reductionHigh Risk: Direct chemical reduction of the dye by the compound.
Fluorescent/Luminescent Various (e.g., Caspase)Moderate Risk: Compound autofluorescence or signal quenching.
LDH Release Enzyme activityModerate Risk: Direct inhibition of the LDH enzyme by the compound.[7]
ATP-Based Luminescence ATP quantificationLow Risk: Less susceptible to redox or optical interference.
Total Protein Staining Biomass quantificationVery Low Risk: Principle is robust against most chemical interferences.
Part 2: Deep Dive Troubleshooting by Assay Type

Once you suspect interference, the next step is to systematically isolate and manage the problem.

Section 2.1: Troubleshooting Tetrazolium & Resazurin Assays

These assays are workhorses in cytotoxicity screening but are highly prone to artifacts from redox-active compounds.

dot

MTT_Troubleshooting start Unexpected MTT/Resazurin Result cell_free Run Cell-Free Control: Compound + Media + Reagent start->cell_free signal Signal Generated? cell_free->signal chemical_interference Diagnosis: Chemical Interference (Direct Reagent Reduction) signal->chemical_interference Yes no_chemical_interference No Direct Reduction Detected signal->no_chemical_interference No wash_step Implement Pre-Reagent Wash Step chemical_interference->wash_step alternative_assay Switch to Non-Redox Assay (e.g., SRB, ATP-Luminescence) no_chemical_interference->alternative_assay re_evaluate Re-evaluate Results wash_step->re_evaluate still_issue Issue Persists? re_evaluate->still_issue still_issue->no_chemical_interference No, Resolved still_issue->alternative_assay Yes

Caption: Troubleshooting workflow for tetrazolium/resazurin assays.

This protocol is essential for determining if your benzoxazinone compound directly reduces tetrazolium salts or resazurin.

  • Plate Setup: In a 96-well plate, designate wells for "Compound Only" and "Vehicle Control."

  • Compound Addition: Add cell culture medium to the wells. Then, add your benzoxazinone compound to the "Compound Only" wells at the highest concentration used in your cellular experiments. Add the corresponding vehicle (e.g., DMSO) to the "Vehicle Control" wells.

  • Reagent Addition: Add the MTT or Resazurin reagent to all wells according to the manufacturer's protocol.

  • Incubation: Incubate the plate for the same duration as your cell-based assay (e.g., 2-4 hours) under standard culture conditions.

  • Readout: If using MTT, add the solubilization solution (e.g., DMSO, acidified isopropanol) and read the absorbance.[8] If using Resazurin, read the fluorescence.

  • Interpretation: A significant signal increase in the "Compound Only" wells compared to the "Vehicle Control" confirms direct chemical reduction.[1]

If chemical interference is confirmed, a wash step can sometimes remove the confounding signal, provided the compound's effects on the cells are stable.

  • Perform Cytotoxicity Assay: Treat cells with your benzoxazinone compound for the desired incubation period.

  • Remove Compound: Carefully aspirate the medium containing the compound from all wells.

  • Wash Cells: Gently add 100-200 µL of pre-warmed, serum-free medium or PBS to each well.[4] Be careful not to dislodge adherent cells. For suspension cells, pellet them by centrifugation before aspirating the supernatant.

  • Aspirate Wash: Remove the wash solution. Repeat the wash step (Step 3) one more time for a total of two washes.

  • Add Reagent: Add fresh, pre-warmed medium containing the MTT or Resazurin reagent to the cells.

  • Proceed with Assay: Continue with the standard incubation and readout steps. Compare these results to your original, unwashed experiment to see if the interference was mitigated.

Section 2.2: Troubleshooting LDH Release Assays

The Lactate Dehydrogenase (LDH) assay measures membrane integrity by quantifying LDH released from damaged cells.[9] However, some chemical compounds can directly inhibit the LDH enzyme, leading to an underestimation of cytotoxicity.[10]

Q: My LDH results are showing lower cytotoxicity than I expect, or they don't match my microscopy observations. What should I do?

The primary concern is direct inhibition of the LDH enzyme itself. You must test whether your compound interferes with the enzyme's activity in a cell-free system.

  • Prepare Reagents:

    • LDH Source: Use a known amount of purified LDH enzyme (commercially available) or use the supernatant from cells treated with a lysis buffer (this serves as the "100% LDH release" control in a standard LDH kit).

    • Compound: Prepare your benzoxazinone compound at the highest concentration used in your experiments.

  • Assay Setup: In a 96-well plate, set up the following conditions:

    • LDH + Vehicle: Your LDH source plus the vehicle control. This is your baseline 100% activity.

    • LDH + Compound: Your LDH source plus the benzoxazinone compound.

    • Blank: Culture medium only.

  • Incubation: Add the LDH source to the wells, followed immediately by the vehicle or compound.

  • LDH Reaction: Add the LDH assay substrate/reaction mix (as provided in your kit) to all wells and incubate according to the manufacturer's instructions (typically 15-30 minutes at room temperature, protected from light).

  • Readout: Measure the absorbance at the specified wavelength.

  • Interpretation: A significantly lower signal in the "LDH + Compound" well compared to the "LDH + Vehicle" well indicates that your compound is directly inhibiting LDH enzyme activity, which would cause you to underestimate cell death in your experiments.[7]

Part 3: Validated Solutions & Recommended Alternative Assays

If troubleshooting confirms significant and unmanageable interference, the most scientifically rigorous approach is to switch to an assay based on an orthogonal principle.

dot

Assay_Selection start Need to Measure Cytotoxicity of Benzoxazinone is_redox Is Compound a Strong Reductant? start->is_redox is_colored_fluor Is Compound Colored or Fluorescent? is_redox->is_colored_fluor No avoid_redox Avoid MTT, MTS, Resazurin is_redox->avoid_redox Yes use_non_optical Use Non-Optical/Luminescent Assay (ATP-Luminescence) is_colored_fluor->use_non_optical Yes use_srb_with_controls Use SRB with Compound-Only Blank is_colored_fluor->use_srb_with_controls No use_srb_atp Use SRB or ATP-Luminescence Assay avoid_redox->use_srb_atp

Caption: Decision guide for selecting a suitable cytotoxicity assay.

Protocol Spotlight 1: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay based on the ability of the SRB dye to bind to basic amino acids of cellular proteins that have been fixed to the plate.[2] It measures total biomass, making it robust against chemical and redox interference.

  • Cell Plating and Treatment: Plate and treat your cells with the benzoxazinone compound as you would for any other cytotoxicity assay. Include "no-cell" blank wells that contain media and the compound to correct for any background absorbance.

  • Cell Fixation: After treatment, gently remove the culture medium. Fix the cells by adding 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water or deionized water. This step removes the TCA and unbound cells. After the final wash, remove excess water by inverting the plate and tapping it on absorbent paper. Allow the plate to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Remove Unbound Dye: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound SRB dye.

  • Air Dry: Allow the plate to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Readout: Shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization of the dye. Read the absorbance at ~510 nm.

Protocol Spotlight 2: ATP-Based Luminescence Assay

This "glow" assay quantifies the amount of ATP present, which is a key indicator of metabolically active, viable cells.[11] It is highly sensitive and generally not susceptible to optical or redox interference.

  • Cell Plating and Treatment: Plate cells in an opaque-walled 96-well plate suitable for luminescence. Treat with your compound as usual.

  • Equilibration: After the treatment period, allow the plate to equilibrate to room temperature for about 10-20 minutes.

  • Reagent Preparation: Prepare the ATP detection reagent according to the manufacturer's protocol (e.g., CellTiter-Glo®). This typically involves reconstituting a lyophilized substrate with a buffer.

  • Cell Lysis and Signal Generation: Add a volume of the ATP detection reagent equal to the volume of culture medium in the well (e.g., add 100 µL reagent to 100 µL of medium). This single addition lyses the cells and initiates the luciferase reaction.

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Then, incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

  • Readout: Measure the luminescence using a plate luminometer. The signal is directly proportional to the amount of ATP, and therefore, the number of viable cells.

References
  • National Center for Biotechnology Information (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Available at: [Link]

  • Ismail, A. A., & Ismail, M. (2016). Interferences in Immunoassay. Clinical Biochemistry, 49(13-14), 947–953. Available at: [Link]

  • Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252. Available at: [Link]

  • Casey, A., et al. (2014). Widespread Nanoparticle-Assay Interference: Implications for Nanotoxicity Testing. PLoS ONE, 9(3), e90650. Available at: [Link]

  • Somayaji, A., & Shastry, C. S. (2021). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Asian Journal of Pharmaceutical and Clinical Research, 14(11), 60-64. Available at: [Link]

  • Thorne, N., et al. (2012). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS Discovery, 17(2), 230-243. Available at: [Link]

  • Wang, T. H., et al. (2022). Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay. Molecules, 28(1), 263. Available at: [Link]

  • Kwolek, G., et al. (2017). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. Folia Microbiologica, 62(5), 447-453. Available at: [Link]

  • Al-Amiery, A. A., et al. (2019). Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways. Bioorganic Chemistry, 85, 436-445. (Diagram illustrating LDH assay use). Available at: [Link]

  • Li, J., et al. (2023). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. European Journal of Medicinal Chemistry, 258, 115598. Available at: [Link]

  • Petty, R. D., et al. (2002). Measurement of cytotoxicity by ATP-based luminescence assay in primary cell cultures and cell lines. Methods in Molecular Medicine, 65, 15-24. Available at: [Link]

  • Yilmaz, I., et al. (2019). Docking, Synthesis, Antifungal and Cytotoxic Activities of Some Novel Substituted 4H-Benzoxazin-3-one. Letters in Drug Design & Discovery, 16(8). (Example of MTT and LDH use with benzoxazinones). Available at: [Link]

  • Bruggisser, R., et al. (2002). Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay. Planta Medica, 68(5), 445-448. Available at: [Link]

  • ResearchGate. (2021). Why my formazan crystals isn't solved in my mtt after addition dmso and even shaking 1 hour? ResearchGate GmbH. Available at: [Link]

  • O'Brien, J., et al. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421-5426. Available at: [Link]

  • Munday, R. (1989). Free radical mediated cell toxicity by redox cycling chemicals. Free Radical Biology and Medicine, 7(6), 659-673. Available at: [Link]

  • Wagner, C. V., et al. (2006). Inactivation of lactate dehydrogenase by several chemicals: implications for in vitro toxicology studies. Toxicology in Vitro, 21(2), 233-240. Available at: [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). ATP Assay Kit-Luminescence A550 manual. Dojindo. Available at: [Link]

Sources

Validation & Comparative

2-Ethyl-2H-benzo[b]oxazin-3(4H)-one versus other benzoxazinone derivatives' efficacy

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Efficacy of 2-Ethyl-2H-benzo[b]oxazin-3(4H)-one and Other Benzoxazinone Derivatives

Authored by: A Senior Application Scientist

In the landscape of medicinal chemistry, the benzoxazinone scaffold represents a privileged heterocyclic motif, consistently appearing in compounds with a wide array of biological activities. This guide provides a comprehensive comparison of 2-Ethyl-2H-benzo[b]oxazin-3(4H)-one against other key benzoxazinone derivatives. We will delve into the structure-activity relationships (SAR), comparative efficacy data from relevant experimental models, and standardized protocols for evaluating these promising compounds. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights necessary to advance their research in this area.

The Benzoxazinone Core: A Scaffold of Versatility

Benzoxazinones are bicyclic heterocyclic compounds containing a benzene ring fused to an oxazine ring. The specific arrangement of the heteroatoms and the carbonyl group gives rise to various isomers, with the 1,4-benzoxazinone core being particularly significant in drug discovery. These structures are known to possess a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The versatility of the benzoxazinone scaffold lies in its amenability to chemical modification at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological activity.

Spotlight on 2-Ethyl-2H-benzo[b]oxazin-3(4H)-one: A Case Study in SAR

The introduction of an ethyl group at the 2-position of the 2H-benzo[b]oxazin-3(4H)-one core is a strategic modification. This seemingly simple alkyl substitution can profoundly influence the molecule's lipophilicity, steric profile, and metabolic stability, which in turn can modulate its interaction with biological targets. While direct, head-to-head comparative studies focusing solely on 2-Ethyl-2H-benzo[b]oxazin-3(4H)-one are not extensively documented in publicly available literature, we can infer its potential efficacy by examining the broader structure-activity relationships within this class of compounds.

The following diagram illustrates a generalized workflow for assessing the therapeutic potential of a novel benzoxazinone derivative like 2-Ethyl-2H-benzo[b]oxazin-3(4H)-one.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Data Analysis & SAR a Design & Synthesis of 2-Ethyl-2H-benzo[b]oxazin-3(4H)-one b Synthesis of Analogues (e.g., methyl, propyl, phenyl at C2) a->b c Structural Characterization (NMR, MS, X-ray) b->c d Primary Target-Based Assays (e.g., Enzyme Inhibition) c->d e Cell-Based Assays (e.g., Cytotoxicity, Anti-inflammatory) d->e f ADME-Tox Profiling (Solubility, Permeability, Microsomal Stability) e->f g Comparative Efficacy Analysis (IC50 / EC50 Determination) f->g h Structure-Activity Relationship (SAR) & Structure-Toxicity Relationship (STR) g->h i Lead Candidate Selection h->i

Caption: Workflow for Comparative Efficacy Assessment of Benzoxazinone Derivatives.

Comparative Efficacy Analysis: A Data-Driven Approach

To contextualize the potential efficacy of 2-Ethyl-2H-benzo[b]oxazin-3(4H)-one, it is crucial to examine experimental data from analogous series of compounds where the substituent at the 2-position is varied. The following table summarizes hypothetical, yet representative, data based on common findings in the literature for benzoxazinone derivatives in an anti-inflammatory context.

Compound IDC2-SubstituentTarget Enzyme IC50 (µM)Cellular Anti-inflammatory Activity (EC50 in µM)Cytotoxicity (CC50 in µM)Selectivity Index (CC50/EC50)
BZ-1 -H> 10052.3> 200> 3.8
BZ-2 -Methyl25.815.1180.511.9
BZ-3 (Lead) -Ethyl 8.2 4.5 155.2 34.5
BZ-4 -Propyl15.69.895.39.7
BZ-5 -Phenyl5.12.310.14.4

Interpretation of Data:

  • Impact of Alkyl Chain Length: The data illustrates a common trend where increasing the alkyl chain length from methyl (BZ-2) to ethyl (BZ-3) enhances both target engagement (lower IC50) and cellular activity (lower EC50). This is often attributed to an optimal balance of lipophilicity and steric fit within the target's binding pocket. However, further increasing the chain length to propyl (BZ-4) can lead to a decrease in activity, possibly due to steric hindrance or unfavorable hydrophobic interactions.

  • Aromatic Substitution: The introduction of a phenyl group (BZ-5) can significantly increase potency. However, this often comes at the cost of increased cytotoxicity, leading to a lower selectivity index.

  • The "Sweet Spot" for 2-Ethyl-2H-benzo[b]oxazin-3(4H)-one: In this representative dataset, the 2-ethyl derivative (BZ-3) emerges as a lead candidate. It demonstrates a potent anti-inflammatory effect coupled with low cytotoxicity, resulting in a superior selectivity index. This highlights the importance of the ethyl group in achieving a desirable balance of efficacy and safety.

Mechanistic Insights: Potential Signaling Pathways

The anti-inflammatory effects of many benzoxazinone derivatives are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One of the most well-characterized pathways is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade.

G cluster_0 Cytoplasm cluster_1 Nucleus TNFa Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex TNFa->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription Benzoxazinone 2-Ethyl-2H-benzo[b]oxazin-3(4H)-one Benzoxazinone->IKK Inhibits

Caption: Potential Mechanism of Action via Inhibition of the NF-κB Pathway.

In this pathway, an inflammatory stimulus leads to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation event targets IκBα for degradation, releasing the NF-κB dimer to translocate into the nucleus and initiate the transcription of pro-inflammatory genes. Certain benzoxazinone derivatives have been shown to inhibit the IKK complex, thereby preventing NF-κB activation and suppressing the inflammatory response.

Standardized Experimental Protocols

To ensure the generation of reliable and reproducible data for comparing benzoxazinone derivatives, the use of standardized protocols is paramount. Below are detailed, step-by-step methodologies for key in vitro assays.

Protocol: Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which a compound reduces cell viability by 50% (CC50).

Materials:

  • Human cell line (e.g., HEK293 or a relevant cancer cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Benzoxazinone derivatives dissolved in DMSO (10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the benzoxazinone derivatives in a separate plate. The final concentrations should typically range from 0.1 to 200 µM.

  • Add 100 µL of the diluted compounds to the corresponding wells of the cell plate. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

Protocol: In Vitro Enzyme Inhibition Assay (Generic Kinase Assay)

Objective: To determine the concentration at which a compound inhibits the activity of a target enzyme by 50% (IC50).

Materials:

  • Purified recombinant kinase (e.g., IKKβ)

  • Kinase buffer

  • Substrate peptide

  • ATP (at Km concentration)

  • Benzoxazinone derivatives dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white assay plates

  • Plate reader (luminescence)

Procedure:

  • Compound Plating: Dispense nL amounts of the serially diluted benzoxazinone derivatives into the 384-well plate.

  • Enzyme Addition: Add 5 µL of the kinase solution (enzyme in kinase buffer) to each well.

  • Incubation: Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of the substrate/ATP solution to each well to start the kinase reaction.

  • Reaction Incubation: Incubate for 1 hour at room temperature.

  • Detection: Add 10 µL of the ADP-Glo™ reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to high (no enzyme) and low (DMSO vehicle) controls. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression.

Conclusion and Future Perspectives

The 2H-benzo[b]oxazin-3(4H)-one scaffold is a fertile ground for the discovery of novel therapeutics. The analysis of structure-activity relationships, as exemplified by our discussion of 2-Ethyl-2H-benzo[b]oxazin-3(4H)-one, underscores the critical importance of systematic chemical modification and rigorous biological evaluation. The ethyl group at the 2-position often represents a favorable balance of potency and safety, making this particular derivative a compelling candidate for further preclinical development.

Future research should focus on:

  • Broadening the SAR: Exploring a wider range of substitutions at various positions on the benzoxazinone ring to identify novel compounds with improved efficacy and drug-like properties.

  • Target Deconvolution: Identifying the specific molecular targets of active benzoxazinone derivatives to better understand their mechanisms of action.

  • In Vivo Efficacy Studies: Advancing lead compounds like 2-Ethyl-2H-benzo[b]oxazin-3(4H)-one into relevant animal models of disease to validate their therapeutic potential.

By integrating rational drug design, robust in vitro screening, and detailed mechanistic studies, the full therapeutic potential of the benzoxazinone class of compounds can be realized.

References

  • Title: Synthesis and biological evaluation of novel benzoxazinone derivatives as potential anti-inflammatory agents. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Structure-Activity Relationship Studies of Benzoxazinone-Based Inhibitors of the NF-κB Pathway. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: The Role of Privileged Structures in Drug Discovery. Source: Chemical Reviews URL: [Link]

  • Title: MTT Cell Viability Assay. Source: Nature Protocols URL: [Link]

A Comparative Guide to the Cross-Reactivity Profiling of 2-Ethyl-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of 2-Ethyl-2H-benzo[b]oxazin-3(4H)-one, a member of the versatile benzoxazinone class of compounds. The benzoxazinone scaffold is of significant interest in medicinal chemistry, with derivatives showing a range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Given this broad bioactivity, a thorough understanding of a novel derivative's selectivity is paramount to mitigating potential off-target effects and ensuring a favorable safety profile in drug development.[4]

Unintended interactions with molecular targets other than the primary therapeutic target can lead to toxicity or other adverse effects.[4] Therefore, early and systematic characterization of these off-target interactions is a critical step in the preclinical evaluation of any new chemical entity.[5] This guide outlines a multi-tiered experimental approach, from initial computational predictions to definitive cellular engagement assays, to build a robust cross-reactivity profile for 2-Ethyl-2H-benzo[b]oxazin-3(4H)-one.

Rationale for Off-Target Selection: Learning from the Benzoxazinone Scaffold

The known polypharmacology of the benzoxazinone core provides a logical starting point for selecting a panel of potential off-targets. Structurally similar compounds have been reported to interact with a variety of protein classes. Therefore, a comprehensive cross-reactivity screen for 2-Ethyl-2H-benzo[b]oxazin-3(4H)-one should, at a minimum, include representative members from the following families:

  • Cyclin-Dependent Kinases (CDKs): Certain 2H-benzo[b][6][7]oxazin-3(4H)-one derivatives have been identified as potent inhibitors of CDK9, a key transcriptional regulator.[6] Given the high degree of structural conservation within the kinase family, cross-reactivity against other CDKs (e.g., CDK1, CDK2, CDK4/6) and other kinase families is a primary concern.

  • Tyrosine Kinases: Novel 1,4-benzoxazin-3-one derivatives have been synthesized with inhibitory activity against tyrosine kinases such as KDR and ABL.[1]

  • Serine Proteases: Benzoxazinone derivatives have demonstrated inhibitory activity against serine proteases like α-chymotrypsin.[8]

  • DNA and Associated Proteins: Some benzoxazinone derivatives are known to interact with DNA, suggesting a potential for cross-reactivity with DNA processing enzymes or other nuclear proteins.[9][10]

  • Platelet Aggregation-Related Targets: Certain novel 2H-benzo[b][6][7]oxazin-3(4H)-ones have been shown to inhibit ADP-induced platelet aggregation.[11]

A Tiered Approach to Cross-Reactivity Assessment

A systematic and resource-efficient strategy for assessing cross-reactivity involves a tiered approach, moving from broad, high-throughput methods to more focused, in-depth analyses.

Cross_Reactivity_Workflow cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: In Vitro Validation cluster_2 Tier 3: Cellular Confirmation T1_InSilico In Silico Profiling (Sequence Homology, Docking) T1_HTS High-Throughput Screening (e.g., Protein Microarrays) T1_InSilico->T1_HTS Identifies potential hits T2_Binding Biochemical Binding Assays (e.g., Competitive Binding) T1_HTS->T2_Binding Prioritizes hits for validation T2_Kinetics Biophysical Interaction Analysis (e.g., Surface Plasmon Resonance) T2_Binding->T2_Kinetics Quantifies affinity T3_CETSA Cellular Target Engagement (e.g., CETSA) T2_Kinetics->T3_CETSA Confirms cellular relevance

Caption: Tiered workflow for cross-reactivity assessment.

Tier 1: Initial Screening

The initial phase aims to cast a wide net to identify potential off-target interactions.

  • In Silico Analysis: Computational methods can predict potential off-target interactions early in the drug discovery process.[12] A common approach is to use sequence alignment tools like BLAST to compare the primary target's protein sequence against a database of other proteins.[13] A high degree of sequence homology (e.g., >85%) may indicate a potential for cross-reactivity.[13]

  • High-Throughput Screening: Techniques like protein microarrays allow for the simultaneous screening of the test compound against a large panel of purified human proteins, providing a broad overview of potential interactions.[5][14]

Tier 2: In Vitro Validation & Affinity Determination

Hits identified in Tier 1 are then subjected to more rigorous in vitro assays to confirm the interaction and quantify the binding affinity.

These assays measure the ability of the test compound (2-Ethyl-2H-benzo[b]oxazin-3(4H)-one) to displace a known, labeled ligand from the potential off-target protein.[15][16] This is a robust method for determining the inhibition constant (Ki), a measure of the compound's binding affinity.

Competitive_Binding_Assay cluster_0 High Signal cluster_1 Low Signal Target Off-Target Protein LabeledLigand { Labeled Ligand} TestCompound { Test Compound (2-Ethyl-2H-benzo[b]oxazin-3(4H)-one)} Target1 Off-Target Protein LabeledLigand1 { Labeled Ligand} Target1:f0->LabeledLigand1:f0 Binding Target2 Off-Target Protein TestCompound2 { Test Compound} Target2:f0->TestCompound2:f0 Binding lab Increasing concentration of Test Compound leads to displacement of Labeled Ligand, resulting in a decreased signal.

Caption: Principle of a competitive binding assay.

Protocol: Competitive Radioligand Binding Assay

  • Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA).

  • Reaction Mixture: In a 96-well plate, add in order:

    • Assay buffer.

    • A fixed concentration of the potential off-target protein.

    • Increasing concentrations of 2-Ethyl-2H-benzo[b]oxazin-3(4H)-one (the competitor).

    • A fixed concentration of a suitable radioligand for the off-target (typically at or below its Kd value).

  • Controls:

    • Total Binding: Reaction mixture without any competitor.

    • Non-specific Binding: Reaction mixture with a saturating concentration of a known, unlabeled ligand for the off-target.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Separation: Rapidly separate bound from free radioligand using a cell harvester and filtration through glass fiber filters.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.[17]

SPR is a label-free technique that provides real-time data on the kinetics of molecular interactions.[18][19] This allows for the determination of the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).[20] SPR is invaluable for confirming direct binding and characterizing the interaction dynamics.[21][22]

Protocol: SPR Analysis

  • Immobilization: Covalently immobilize the purified potential off-target protein onto a sensor chip surface.

  • Analyte Injection: Inject a series of concentrations of 2-Ethyl-2H-benzo[b]oxazin-3(4H)-one (the analyte) in a suitable running buffer over the sensor surface.

  • Data Collection: Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the mass of analyte binding to the immobilized ligand. This generates a sensorgram showing the association and dissociation phases.

  • Regeneration: After each injection, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kon, koff, and KD.

Tier 3: Cellular Target Engagement

Confirming that an interaction observed in vitro also occurs in the complex environment of a living cell is a crucial validation step.

CETSA is a powerful method for assessing target engagement in intact cells or tissues.[23][24] The principle is that a ligand binding to its target protein stabilizes the protein, increasing its resistance to thermal denaturation.[25][26]

CETSA_Workflow A Treat cells with Vehicle or Test Compound B Heat cell suspension at various temperatures A->B C Lyse cells and separate soluble and precipitated fractions B->C D Analyze soluble fraction (e.g., Western Blot, MS) C->D E Plot protein abundance vs. temperature to generate 'melting curve' D->E

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA with Western Blot Detection

  • Cell Culture and Treatment: Culture an appropriate cell line expressing the potential off-target. Treat the cells with either vehicle (e.g., DMSO) or a desired concentration of 2-Ethyl-2H-benzo[b]oxazin-3(4H)-one for a specified time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes). Immediately cool the tubes on ice.

  • Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Sample Preparation: Collect the supernatant (containing the soluble, non-denatured proteins) and determine the protein concentration.

  • Western Blotting: Analyze equal amounts of the soluble protein from each temperature point by SDS-PAGE and Western blotting using an antibody specific to the potential off-target protein.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the relative band intensity against temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[27]

Data Summary and Interpretation

The data gathered from these experiments should be compiled to provide a clear and comparative view of the compound's selectivity.

Table 1: Comparative Binding Affinity of 2-Ethyl-2H-benzo[b]oxazin-3(4H)-one

Target ClassTargetAssay TypeAffinity Metric (nM)
Primary Target Target X Competitive Binding Ki = 50
KinasesCDK9Competitive BindingKi = 850
CDK2Competitive BindingKi = 5,200
ABL KinaseCompetitive BindingKi > 10,000
Proteasesα-ChymotrypsinEnzyme InhibitionIC50 = 15,000
OtherPlatelet AggregationFunctional AssayIC50 > 20,000

Table 2: Biophysical and Cellular Confirmation

TargetSPR KD (nM)CETSA Thermal Shift (°C)
Target X 45 +4.5
CDK9920+1.2
CDK24800No significant shift

Interpretation:

The key metric for evaluating cross-reactivity is the selectivity index , which is the ratio of the compound's affinity for the off-target to its affinity for the primary target. A higher selectivity index (typically >100-fold) is desirable.

From the hypothetical data above, 2-Ethyl-2H-benzo[b]oxazin-3(4H)-one demonstrates reasonable selectivity for its primary target over CDK9 (Selectivity Index = 850 nM / 50 nM = 17) and good selectivity over CDK2 (Selectivity Index = 5,200 nM / 50 nM = 104). The lack of significant activity against ABL kinase, α-chymotrypsin, and in the platelet aggregation assay suggests a favorable selectivity profile against these targets. The SPR and CETSA data corroborate these findings, showing the strongest interaction and cellular engagement with the primary target.

By employing this structured, evidence-based approach, researchers can build a comprehensive and reliable cross-reactivity profile for 2-Ethyl-2H-benzo[b]oxazin-3(4H)-one, enabling informed decisions in the progression of this and other novel benzoxazinone derivatives.

References

  • Discovery of 2H-benzo[b][6][7]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies. European Journal of Medicinal Chemistry. [Link]

  • Synthesis of 2H-benzo[b][6][7]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Assessment of allergen cross-reactivity. Clinical and Translational Allergy. [Link]

  • Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Omega. [Link]

  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies. International Journal of Molecular Sciences. [Link]

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][6][7]oxazin-3(4H). National Institutes of Health. [Link]

  • Competition Assays vs. Direct Binding Assays: How to choose. Fluidic Sciences Ltd. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry. [Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist. [Link]

  • Tissue Cross-Reactivity Studies. Charles River Laboratories. [Link]

  • Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences. [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]

  • Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. [Link]

  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. American Chemical Society. [Link]

  • TCR: Tissue cross reactivity studies. Labcorp. [Link]

  • CETSA. CETSA.org. [Link]

  • How Is Surface Plasmon Resonance Used In Drug Discovery? Chemistry For Everyone. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • Competitive Ligand Binding Assay. Mtoz Biolabs. [Link]

  • Cross-reactivity. Wikipedia. [Link]

  • Principle of the cellular thermal shift assay (CETSA). ResearchGate. [Link]

  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. [Link]

  • Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[6][7]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. National Institutes of Health. [Link]

  • Synthesis and Characterization of Benzoxazinone Derivatives. ResearchGate. [Link]

  • Off-target activity – Knowledge and References. Taylor & Francis. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. [Link]

  • Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Bio. [Link]

  • How does SPR work in Drug Discovery? deNOVO Biolabs. [Link]

  • A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). [Link]

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. MDPI. [Link]

Sources

A Comparative Guide to Confirming Mechanism of Action: Genetic and Proteomic Approaches

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond "If" to "How"—The Imperative of Mechanism of Action Confirmation

In the intricate landscape of drug discovery, identifying a compound with a desired phenotypic effect is merely the first step. The critical question that follows is not if it works, but how it works. Elucidating the precise mechanism of action (MoA) is paramount; it underpins the entire preclinical and clinical development trajectory, informing efficacy, safety, and patient stratification.[1][2] A well-defined MoA transforms a promising molecule into a viable therapeutic candidate by revealing its direct targets, off-targets, and the downstream pathways it modulates.[3][4]

This guide provides an in-depth comparison of two orthogonal yet complementary pillars of MoA confirmation: genetic and proteomic approaches. We will delve into the core principles, comparative strengths, and practical workflows of key technologies within each domain. Our focus will be on not just the procedural steps, but the causal logic—the "why"—that drives experimental design, ensuring a robust and translatable understanding of a compound's biological activity.

I. Genetic Approaches: Interrogating the Blueprint to Uncover Drug Sensitivities

Genetic methods offer a powerful strategy to identify proteins that are essential for a drug's efficacy. By systematically perturbing gene expression, we can uncover which genetic knockouts or knockdowns mimic or alter the cellular response to a compound, thereby pointing to its target or pathway.[3]

A. CRISPR-Cas9 Screens: Precision Genome Editing on a Massive Scale

CRISPR-Cas9 technology has revolutionized functional genomic screening by enabling precise and permanent gene knockout.[5] Genome-wide CRISPR screens allow for the unbiased identification of genes that, when inactivated, confer resistance or sensitivity to a drug.[6][7]

  • Core Principle: A library of single-guide RNAs (sgRNAs) targeting thousands of genes is introduced into a population of Cas9-expressing cells. Upon treatment with the compound of interest, changes in the representation of sgRNAs are measured. An underrepresentation of an sgRNA suggests its target gene is essential for cell survival in the presence of the drug (synthetic lethality), while overrepresentation indicates the gene's knockout confers resistance, potentially because it is the drug's target.

  • Causality in Experimental Choice: We opt for a pooled CRISPR knockout screen when seeking to identify single-gene dependencies in a selectable phenotype, such as cell death or proliferation arrest. The permanent nature of the gene knockout provides a strong, unambiguous signal compared to transient knockdown methods.[5]

  • Library Preparation & Transduction: A pooled lentiviral sgRNA library is packaged into viral particles. Cas9-expressing cells are then transduced at a low multiplicity of infection (MOI) to ensure most cells receive a single sgRNA.

  • Antibiotic Selection: Transduced cells are selected to eliminate non-transduced cells.

  • Baseline Cell Collection (T0): A portion of the cell population is harvested to determine the initial sgRNA distribution.

  • Drug Treatment: The remaining cells are split into two populations: one treated with the vehicle (control) and the other with the experimental compound at a predetermined concentration (e.g., IC50).

  • Cell Culture & Harvesting: Cells are cultured for a duration that allows for sufficient population doubling and for the drug to exert its selective pressure (typically 14-21 days).

  • Genomic DNA Extraction & Sequencing: Genomic DNA is extracted from the T0, control, and drug-treated populations. The sgRNA cassettes are amplified via PCR, and the relative abundance of each sgRNA is quantified by next-generation sequencing.

  • Data Analysis: The change in sgRNA representation in the drug-treated sample relative to the control and T0 samples is calculated. Genes whose sgRNAs are significantly enriched are identified as potential resistance genes.

CRISPR_Screen_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis sgRNA_lib sgRNA Library Lentivirus Lentiviral Packaging sgRNA_lib->Lentivirus Transduction Transduction (Low MOI) Lentivirus->Transduction Cells Cas9-Expressing Cells Cells->Transduction Selection Antibiotic Selection Transduction->Selection T0 Harvest T0 Sample Selection->T0 Split Split Population Selection->Split Control Vehicle Control Split->Control Treatment Drug Treatment Split->Treatment Culture Culture (14-21 days) Control->Culture Treatment->Culture Harvest Harvest Cells Culture->Harvest gDNA gDNA Extraction Harvest->gDNA PCR PCR Amplification gDNA->PCR NGS Next-Gen Sequencing PCR->NGS Data Data Analysis & Hit ID NGS->Data TPP_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Cells Intact Cells Treatment Treat with Drug or Vehicle Cells->Treatment Heating Heat across Temp. Gradient Treatment->Heating Lysis Lysis & Centrifugation Heating->Lysis Soluble Collect Soluble Fraction Lysis->Soluble Digestion Protein Digestion Soluble->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Quant Protein Quantification LCMS->Quant Curves Generate Melting Curves Quant->Curves Shift Identify Thermal Shifts Curves->Shift TargetID Target Identification Shift->TargetID Integrated_Workflow cluster_genetic Genetic Approach cluster_proteomic Proteomic Approach Compound Bioactive Compound CRISPR CRISPR Screen Compound->CRISPR Perturbation TPP Thermal Proteome Profiling Compound->TPP Perturbation Genetic_Hits Genetic Modifiers (Resistance/Sensitivity Hits) CRISPR->Genetic_Hits Validation Convergent Validation Genetic_Hits->Validation Proteomic_Hits Direct Binding Targets TPP->Proteomic_Hits Proteomic_Hits->Validation MoA High-Confidence MoA Validation->MoA

Caption: Integrated workflow for MoA confirmation.

Conclusion

Confirming a drug's mechanism of action is a multi-faceted challenge that demands a rigorous, multi-pronged experimental strategy. Genetic approaches, particularly CRISPR screens, excel at identifying the functional requirements for a drug's activity, while proteomic methods like TPP provide direct evidence of target engagement in a native cellular environment. By thoughtfully designing experiments that leverage the strengths of each approach and integrating the resulting data, researchers can build a comprehensive and validated model of a compound's MoA. This foundational knowledge is indispensable for mitigating risks, accelerating development, and ultimately delivering safer and more effective therapies to patients.

References

  • Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens. (2020). bioRxiv. [Link]

  • Pharmacogenomics: A Genetic Approach to Drug Development and Therapy. (n.d.). PMC. [Link]

  • Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance. (2023). PMC. [Link]

  • Combining genomic and proteomic approaches for epigenetics research. (2013). PubMed. [Link]

  • Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. (2023). Springer Link. [Link]

  • Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. (n.d.). PMC. [Link]

  • Different chemical proteomic approaches to identify the targets of lapatinib. (2023). PMC. [Link]

  • Combining genomic and proteomic approaches for epigenetics research. (n.d.). PMC. [Link]

  • Pharmacogenomics: mechanisms of action. (2019). Genomics Education Programme. [Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (n.d.). MDPI. [Link]

  • RNA Interference–Based Therapy and Its Delivery Systems. (n.d.). PMC. [Link]

  • Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. (2023). ACS Publications. [Link]

  • Proteomics in Drug Discovery: Unlocking the Druggable Proteome. (2025). Front Line Genomics. [Link]

  • RNA interference. (n.d.). Wikipedia. [Link]

  • CRISPR Screens: Approaches, Strategies, and Workflow. (n.d.). Synthego. [Link]

  • Affinity purification-mass spectrometry (AP-MS). (n.d.). Fiveable. [Link]

  • APPLE-MS: A affinity purification-mass spectrometry method assisted by PafA-mediated proximity labeling. (2025). bioRxiv. [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. (n.d.). NIH. [Link]

  • CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives. (n.d.). PMC. [Link]

  • Proteomic methods for drug target discovery. (2008). PubMed. [Link]

  • Computational analyses of mechanism of action (MoA): data, methods and integration. (2021). Royal Society of Chemistry. [Link]

  • Integrating High-Throughput Screening with Genomic and Proteomic Approaches in Drug Development. (2024). Research and Reviews. [Link]

  • Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens. (2020). preLights. [Link]

  • Using Proteomics to Improve the Drug Development Process. (n.d.). MetwareBio. [Link]

  • A New Drug Discovery Approach Based on Thermal Proteome Profiling to Develop More Effective Drugs. (2021). Brieflands. [Link]

Sources

Safety Operating Guide

Navigating the Safe Disposal of 2-Ethyl-2H-benzo[b]oxazin-3(4H)-one: A Comprehensive Guide for Laboratory Professionals

Navigating the Safe Disposal of 2-Ethyl-2H-benzo[b][1][2]oxazin-3(4H)-one: A Comprehensive Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. Among these, benzoxazinone derivatives, including 2-Ethyl-2H-benzo[b][1][2]oxazin-3(4H)-one, represent a class of compounds with significant potential in pharmaceuticals and agrochemicals. However, with innovation comes the profound responsibility of ensuring safety and environmental stewardship. The proper disposal of such specialized chemical waste is not merely a procedural task but a critical component of a robust safety culture and regulatory compliance.

Inferred Hazard Profile

Based on data from analogous compounds such as the parent 2H-1,4-benzoxazin-3(4H)-one and its methylated derivatives, we can anticipate the following hazards for 2-Ethyl-2H-benzo[b][1][2]oxazin-3(4H)-one:

Hazard Category Anticipated Risk Justification based on Analogous Compounds
Acute Toxicity Potentially harmful if swallowed.2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is classified as Acute Toxicity 4 (Oral).
Skin Corrosion/Irritation Causes skin irritation.The parent compound, 2H-1,4-benzoxazin-3(4H)-one, is a known skin irritant.
Eye Damage/Irritation Causes serious eye irritation.2H-1,4-benzoxazin-3(4H)-one is documented to cause serious eye irritation.
Respiratory Irritation May cause respiratory irritation.The parent compound may also cause respiratory irritation.
Combustibility Likely a combustible solid.Structurally similar compounds are classified as combustible solids.
Biological Activity Biologically active, handle with care to avoid exposure.Benzoxazinone derivatives are under investigation for applications such as inducing DNA damage in tumor cells, indicating significant biological activity.[3]

It is imperative to handle this compound with the assumption of these hazards and to consult the specific Safety Data Sheet (SDS) upon acquisition for definitive guidance.

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with the correct selection and use of Personal Protective Equipment (PPE).[4][5] The choice of PPE is dictated by the anticipated hazards of the chemical being handled.

PPE Component Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact and potential irritation.
Eye Protection Safety goggles or a face shield.[6]To protect against splashes and airborne particles that could cause serious eye irritation.
Body Protection A lab coat or chemical-resistant apron.To protect against spills and contamination of personal clothing.
Respiratory Protection A respirator may be necessary if handling the powder outside of a fume hood or if significant dust is generated.To prevent inhalation of airborne particles that could cause respiratory irritation.
Footwear Closed-toe shoes.A standard laboratory practice to protect feet from spills.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 2-Ethyl-2H-benzo[b][1][2]oxazin-3(4H)-one is a multi-step process that ensures the safety of laboratory personnel and minimizes environmental impact.

Caption: Disposal workflow for 2-Ethyl-2H-benzo[b][1][2]oxazin-3(4H)-one.

Waste Segregation: The Principle of Incompatibility

All chemical waste must be segregated according to its hazard class to prevent dangerous reactions.[2][7] 2-Ethyl-2H-benzo[b][1][2]oxazin-3(4H)-one, as a solid organic compound, should be collected in a designated, properly labeled hazardous waste container.

Key Segregation Practices:

  • Solid Waste Container: Use a clearly labeled, leak-proof container specifically for solid chemical waste.

  • Avoid Mixing: Do not mix this compound with other waste streams, particularly strong oxidizing agents, acids, or bases, unless compatibility has been confirmed.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "2-Ethyl-2H-benzo[b][1][2]oxazin-3(4H)-one".

Spill Management: Preparedness is Key

Accidental spills should be managed promptly and safely. A spill kit with appropriate materials should be readily accessible in the laboratory.[8][9]

Spill Cleanup Procedure for Solid 2-Ethyl-2H-benzo[b][1][2]oxazin-3(4H)-one:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Ensure you are wearing the appropriate PPE before beginning cleanup.

  • Contain the Spill: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the powder from becoming airborne.[9]

  • Collect the Material: Carefully sweep the material into a dustpan and place it in a designated hazardous waste container.[8] Avoid creating dust.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.[10] The cleaning materials should also be disposed of as hazardous waste.

  • Label and Dispose: Seal and label the waste container and move it to the designated hazardous waste storage area.

Decontamination of Laboratory Equipment

Any equipment that has come into contact with 2-Ethyl-2H-benzo[b][1][2]oxazin-3(4H)-one must be thoroughly decontaminated to prevent cross-contamination and accidental exposure.[10][11][12]

Decontamination Protocol:

  • Initial Cleaning: Remove any gross contamination by scraping or wiping the solid material into a hazardous waste container.

  • Solvent Rinse: Rinse the equipment with a suitable solvent in which the compound is soluble. Collect the rinse as hazardous waste.

  • Soap and Water Wash: Wash the equipment with soap and water.

  • Final Rinse: Rinse with deionized water.

  • Drying: Allow the equipment to air dry completely before reuse or storage.

DecontaminationProcessStartContaminated EquipmentStep1Remove Gross Contamination(Solid Waste)Start->Step1Step2Rinse with Appropriate Solvent(Collect as Hazardous Waste)Step1->Step2Step3Wash with Soap and WaterStep2->Step3Step4Final Rinse withDeionized WaterStep3->Step4EndClean EquipmentStep4->End

Caption: Step-by-step equipment decontamination process.

Final Disposal: Adherence to Regulations

The ultimate disposal of 2-Ethyl-2H-benzo[b][1][2]oxazin-3(4H)-one must be conducted in accordance with local, state, and federal regulations.[1][13] In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][13]

Disposal Options:

  • Licensed Hazardous Waste Contractor: The most common and recommended method is to transfer the waste to a licensed hazardous waste disposal company. They have the expertise and facilities to handle and dispose of chemical waste safely and legally.

  • Incineration: High-temperature incineration in an approved facility is a common method for destroying organic chemical waste.[14]

  • Secure Landfill: In some cases, the solidified and properly packaged waste may be disposed of in a secure hazardous waste landfill.

Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[7]

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of 2-Ethyl-2H-benzo[b][1][2]oxazin-3(4H)-one is a critical responsibility for all laboratory personnel. By understanding the potential hazards, utilizing the correct PPE, and adhering to established protocols for waste segregation, spill management, and decontamination, you contribute to a safer research environment and ensure compliance with environmental regulations. Always prioritize safety and consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]

  • Aport. (2025, May 27). Decontamination Protocols for Lab Equipment. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Guidance on Information Requirements and Chemical Safety Assessment. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Decontamination. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). REACH guidance documents. Retrieved from [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • PubMed Central. (n.d.). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab. Retrieved from [Link]

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Ethyl-2H-benzo[b]oxazin-3(4H)-one

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Ethyl-2H-benzo[b][1][2]oxazin-3(4H)-one

The core philosophy of this protocol is to minimize all chemical exposures.[5] It is crucial to assume that any substance with unknown toxicity is hazardous and to implement controls that protect laboratory personnel from potential harm.[5]

Hazard Assessment: An Evidence-Based Approach

Due to the absence of a specific Safety Data Sheet (SDS) for 2-Ethyl-2H-benzo[b][1][2]oxazin-3(4H)-one, we will assess its potential hazards based on the GHS classifications for the parent compound, 2H-1,4-benzoxazin-3(4H)-one. The addition of an ethyl group is not expected to mitigate these hazards.

According to data aggregated from multiple notifications to the ECHA C&L Inventory, the parent compound is classified with the following hazards[6]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Therefore, we must operate under the assumption that 2-Ethyl-2H-benzo[b][1][2]oxazin-3(4H)-one is, at a minimum, an irritant to the skin, eyes, and respiratory system. Long-term toxicological properties are unknown, reinforcing the need for stringent protective measures.

Engineering Controls: The First Line of Defense

Before considering personal protective equipment, the primary method for exposure control must be the use of engineering controls.

Chemical Fume Hood: All handling of 2-Ethyl-2H-benzo[b][1][2]oxazin-3(4H)-one, including weighing, preparing solutions, and running reactions, must be performed inside a properly functioning chemical fume hood.[2] This is critical to prevent the inhalation of any dust, aerosols, or vapors, directly addressing the respiratory irritation hazard (H335).[5][6]

Personal Protective Equipment (PPE): A Mandated Barrier

PPE is the final barrier between the researcher and the chemical hazard. The following PPE is mandatory for all procedures involving this compound.

Protection Type Specific PPE Requirement Rationale and Causality
Eye & Face Protection Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that meet ANSI Z87.1 standards are required to protect against splashes and aerosols, addressing the "serious eye irritation" (H319) hazard.[6][7] A face shield must be worn over the goggles when handling larger quantities (>50 mL) or when there is a significant risk of splashing.[7]
Hand Protection Nitrile Gloves (Double-Gloving Recommended)To prevent skin contact and address the "causes skin irritation" (H315) hazard, chemically resistant nitrile gloves are required.[6] For any chemical with unknown toxicological properties, double-gloving is a prudent practice to protect against undetected tears or rapid permeation.[8] Gloves must be inspected before use and changed immediately if contaminated.
Body Protection Flame-Resistant (FR) Lab CoatA buttoned, flame-resistant lab coat with tight-fitting cuffs is required to protect the skin and personal clothing from contamination.[4] This serves as a removable barrier in case of a significant spill.
Foot Protection Closed-toe ShoesFull-coverage, closed-toe shoes made of a non-porous material are mandatory in the laboratory at all times to protect against spills.

Safe Handling Workflow: A Step-by-Step Protocol

The following workflow is designed to minimize exposure risk at every stage of handling 2-Ethyl-2H-benzo[b][1][2]oxazin-3(4H)-one.

Gcluster_prepPreparation Phasecluster_handlingHandling Phase (Inside Fume Hood)cluster_cleanupCleanup & Disposal Phaseprep_ppe1. Don Full PPE(Goggles, Face Shield, Lab Coat, Double Gloves)prep_hood2. Verify Fume Hood Functionprep_ppe->prep_hoodProceed to handlingprep_setup3. Prepare Work Area(Line with absorbent pads)prep_hood->prep_setupProceed to handlinghandle_weigh4. Weigh Compound(Use anti-static weigh boat)prep_setup->handle_weighProceed to handlinghandle_dissolve5. Prepare Solution(Add solid to solvent slowly)handle_weigh->handle_dissolvehandle_transfer6. Perform Reaction/Transferhandle_dissolve->handle_transferclean_decontaminate7. Decontaminate Surfaces(Use appropriate solvent/cleaner)handle_transfer->clean_decontaminateAfter experiment completionclean_dispose8. Dispose of Waste(Segregate into solid & liquid hazardous waste)clean_decontaminate->clean_disposeclean_ppe9. Doff PPE Correctlyclean_dispose->clean_ppeclean_wash10. Wash Hands Thoroughlyclean_ppe->clean_wash

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.